1-(Allyloxy)-4-bromobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVTYLZFUQVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948095 | |
| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25244-30-8 | |
| Record name | 1-Bromo-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25244-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, allyl p-bromophenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(allyloxy)-1-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-(allyloxy)-4-bromobenzene from 4-bromophenol
An In-depth Technical Guide to the Synthesis of 1-(allyloxy)-4-bromobenzene from 4-bromophenol
Introduction
The synthesis of aryl allyl ethers is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. This compound is a valuable building block, often utilized in subsequent reactions such as the Claisen rearrangement to introduce an allyl group onto the aromatic ring, or in cross-coupling reactions via its bromide functionality. The most common and efficient method for its preparation from 4-bromophenol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, allyl bromide.[1][2] This guide provides a comprehensive overview of the synthesis, detailing various methodologies, experimental protocols, and comparative data.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic proton of 4-bromophenol is first abstracted by a base to form the more nucleophilic 4-bromophenoxide ion. This ion then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired ether product.
Caption: The reaction mechanism for the synthesis of this compound.
Methodologies and Comparative Data
Several protocols exist for the O-allylation of 4-bromophenol, primarily differing in the choice of base, solvent, and energy source (conventional heating vs. microwave irradiation). The use of a phase-transfer catalyst (PTC) is also an effective strategy, particularly in biphasic systems.[3][4]
| Method | Base | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| 1. Conventional | K₂CO₃ | Acetone | None | Reflux (~56°C) | 1-4 h | ~98% | Adapted from[5][6] |
| 2. Conventional | K₂CO₃ | Acetonitrile | None | Room Temp. | Overnight | Quantitative | Adapted from[7] |
| 3. Conventional | K₂CO₃ | DMF | None | 60°C | 3 h | High (not specified) | Adapted from[8] |
| 4. Phase-Transfer | aq. NaOH | Dichloromethane | TBAB¹ | Room Temp. | 2-6 h | >90% | Adapted from[9] |
| 5. Microwave | K₂CO₃ | Solvent-free | None | 100-120°C | 5-15 min | High (typically >90%) | Adapted from[10][11] |
| ¹TBAB: Tetrabutylammonium bromide |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Carbonate in Acetone
This is a widely used, reliable, and high-yielding procedure.
Materials and Equipment:
-
4-bromophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Caption: A typical workflow for the synthesis and purification of this compound.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (10.0 g, 57.8 mmol, 1.0 equiv.).
-
Add acetone (100 mL) and anhydrous potassium carbonate (11.9 g, 86.7 mmol, 1.5 equiv.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
To the stirring suspension, add allyl bromide (7.6 g, 63.6 mmol, 1.1 equiv., 5.5 mL) dropwise over 5 minutes.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol spot disappears.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
Work-up and Purification:
-
Dissolve the resulting crude oil in dichloromethane (DCM, 100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating.[10][12]
Materials and Equipment:
-
4-bromophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Microwave reactor with sealed reaction vessels
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-bromophenol (346 mg, 2.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (414 mg, 3.0 mmol, 1.5 equiv.), and allyl bromide (266 mg, 2.2 mmol, 1.1 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Follow the work-up and purification steps described in Protocol 1 (scaled down appropriately).
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include aromatic protons in the 6.8-7.4 ppm range, a multiplet for the vinylic proton (~6.0 ppm), two doublets for the terminal alkene protons (~5.2-5.4 ppm), and a doublet for the allylic methylene protons (-O-CH₂-) around 4.5 ppm.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons (one attached to oxygen, one to bromine, and two CHs) and the three distinct carbons of the allyl group.
-
FT-IR: Key absorptions include C-O-C stretching for the ether linkage, C=C stretching for the alkene, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (213.07 g/mol for C₉H₉BrO), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
The is a robust and high-yielding reaction, readily accomplished through Williamson ether synthesis. While conventional heating methods using a base like potassium carbonate in solvents such as acetone or acetonitrile are highly effective and scalable, modern techniques like microwave-assisted synthesis provide a more rapid and energy-efficient alternative. The choice of method may depend on available equipment, desired scale, and time constraints. The resulting product is a versatile intermediate for further synthetic transformations in drug discovery and materials science.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. francis-press.com [francis-press.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-ALLYLOXY-4-CHLORO BENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
1-(allyloxy)-4-bromobenzene physical and chemical properties
An In-depth Technical Guide to 1-(allyloxy)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, a key intermediate in organic synthesis. It includes detailed experimental protocols and visual diagrams to support its application in research and development, particularly within the pharmaceutical industry.
Core Chemical Information
This compound, also known as 4-bromophenyl allyl ether, is a disubstituted aromatic compound featuring a versatile allyloxy group and a bromine atom.[1] This unique combination makes it a valuable building block in medicinal chemistry and materials science, offering two distinct points for chemical modification.[2] The allyl group is a precursor for reactions like the Claisen rearrangement, while the bromo-substituent is ideal for metal-catalyzed cross-coupling reactions.[2]
Physical Properties
The known physical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25244-30-8 | [1] |
| Molecular Formula | C₉H₉BrO | [1][3] |
| Molecular Weight | 213.07 g/mol | [1][3][4] |
| Boiling Point | 110.0 - 110.1 °C (at 10 Torr) | [1] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, under nitrogen | [1] |
Computed Properties
Computational models provide additional insights into the molecule's characteristics.
| Property | Value | Source |
| XLogP3 | 3.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [4] |
Chemical Properties and Reactivity
This compound is a versatile intermediate due to its dual reactivity. The primary reaction pathways involve the allyloxy moiety and the bromo-substituted aromatic ring.
-
Claisen Rearrangement : The allyloxy group is a well-established precursor for the Claisen rearrangement, a powerful pericyclic reaction that forms a new carbon-carbon bond, yielding an ortho-allyl phenol. This transformation is highly valuable in natural product and pharmaceutical synthesis.[2]
-
Cross-Coupling Reactions : The bromine atom on the aromatic ring serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the sequential functionalization of the ring system to create diverse biaryl structures.[2]
-
Oxidative Transformations : The carbon-carbon double bond within the allyl group is susceptible to various oxidative transformations. For instance, it can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2]
Below is a diagram illustrating the primary reaction pathways for this molecule.
References
Spectroscopic Profile of 1-(allyloxy)-4-bromobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(allyloxy)-4-bromobenzene, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, namely 4-bromoanisole and allyl phenyl ether. The methodologies for obtaining such spectra are detailed to assist researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 4-bromoanisole and allyl phenyl ether, which represent the two key structural motifs of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | Doublet | 2H | Ar-H (ortho to Br) |
| ~6.80 | Doublet | 2H | Ar-H (ortho to O) |
| ~6.05 | Multiplet | 1H | -O-CH₂-CH =CH₂ |
| ~5.40 | Multiplet | 1H | -O-CH₂-CH=CH ₂ (trans) |
| ~5.25 | Multiplet | 1H | -O-CH₂-CH=CH ₂ (cis) |
| ~4.50 | Doublet | 2H | -O-CH ₂-CH=CH₂ |
Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[1][2][3][4]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C -O (aromatic) |
| ~132 | C -Br (aromatic) |
| ~133 | -O-CH₂-C H=CH₂ |
| ~118 | -O-CH₂-CH=C H₂ |
| ~116 | C -H (aromatic, ortho to O) |
| ~115 | C -H (aromatic, ortho to Br) |
| ~69 | -O-C H₂-CH=CH₂ |
Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[1][2][5][6]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (alkene and aromatic) |
| ~2950-2850 | Medium | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1030 | Strong | C-O-C stretch (symmetric) |
| ~1000 | Strong | C-Br stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
Predicted values are based on data from analogous compounds such as 4-bromoanisole and allyl phenyl ether.[1][5][7][8][9][10]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 214/212 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 173/171 | Medium | [M - C₃H₅]⁺ |
| 133 | Medium | [M - Br]⁺ |
| 93 | High | [C₆H₅O]⁺ |
| 41 | High | [C₃H₅]⁺ |
The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.[1][11][12]
Experimental Protocols
The following sections detail the standard procedures for acquiring NMR, IR, and MS spectra for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Thin Film Method for a Liquid Sample):
-
Sample Preparation:
-
Place a drop or two of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, gently pressing to create a thin liquid film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and types of bonds within the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile sample.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal that is proportional to the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M peak.
-
Analyze the fragmentation pattern (the other peaks in the spectrum) to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
References
- 1. webqc.org [webqc.org]
- 2. rsc.org [rsc.org]
- 3. Allyl phenyl ether(1746-13-0) 1H NMR [m.chemicalbook.com]
- 4. Solved 5.(15) The 1H NMR spectrum of allyl phenyl ether is | Chegg.com [chegg.com]
- 5. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyl phenyl ether(1746-13-0) 13C NMR [m.chemicalbook.com]
- 7. 4-Bromoanisole(104-92-7) IR Spectrum [m.chemicalbook.com]
- 8. Allyl phenyl ether(1746-13-0) IR Spectrum [chemicalbook.com]
- 9. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromoanisole(104-92-7) MS spectrum [chemicalbook.com]
Navigating the Solubility Landscape of 1-(allyloxy)-4-bromobenzene: A Technical Guide for Researchers
An In-depth Analysis of the Solubility Profile and Methodologies for its Quantitative Determination in Common Organic Solvents
Introduction
1-(allyloxy)-4-bromobenzene is a halogenated aromatic ether with significant applications in organic synthesis, serving as a versatile precursor for a variety of molecular scaffolds. Its utility in cross-coupling reactions, Claisen rearrangements, and as a building block for novel pharmaceutical and materials science applications underscores the importance of understanding its fundamental physicochemical properties. A critical parameter in this regard is its solubility in common organic solvents, which is paramount for reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its precise quantitative determination.
Predicted Solubility Profile of this compound
Based on its molecular structure, which features a moderately polar ether linkage and a nonpolar bromophenyl group, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" suggests a favorable interaction with solvents of similar polarity.
Qualitative Solubility Predictions:
-
High Solubility: Expected in non-polar aromatic and halogenated solvents such as toluene, benzene, dichloromethane, and chloroform, due to favorable van der Waals interactions with the bromophenyl ring. Ethers like diethyl ether and tetrahydrofuran (THF) are also expected to be excellent solvents.
-
Moderate to High Solubility: Anticipated in polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), where dipole-dipole interactions can occur.
-
Lower Solubility: Predicted in polar protic solvents such as methanol and ethanol, where the solvent's hydrogen-bonding network is less effectively disrupted by the solute.
-
Insoluble: Expected to be virtually insoluble in water due to its predominantly nonpolar character.
While these predictions offer a useful starting point, precise quantitative data is essential for many research and development applications. To date, specific quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively reported in the literature. Therefore, experimental determination is crucial.
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C). This structured format is designed for ease of comparison across a variety of common organic solvents.
| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Alcohols | Methanol | 32.04 | 0.792 | ||
| Ethanol | 46.07 | 0.789 | |||
| Isopropanol | 60.10 | 0.786 | |||
| Ethers | Diethyl Ether | 74.12 | 0.713 | ||
| Tetrahydrofuran (THF) | 72.11 | 0.889 | |||
| Esters | Ethyl Acetate | 88.11 | 0.902 | ||
| Ketones | Acetone | 58.08 | 0.791 | ||
| Halogenated | Dichloromethane | 84.93 | 1.327 | ||
| Chloroform | 119.38 | 1.489 | |||
| Aromatic | Toluene | 92.14 | 0.867 | ||
| Alkanes | n-Hexane | 86.18 | 0.659 | ||
| Polar Aprotic | Dimethyl Sulfoxide | 78.13 | 1.100 | ||
| Acetonitrile | 41.05 | 0.786 |
Experimental Protocols for Quantitative Solubility Determination
The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of this compound in organic solvents. The shake-flask method followed by gravimetric or spectroscopic analysis is recommended for its accuracy and reliability.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)
Experimental Workflow for Solubility Determination
The logical workflow for determining the solubility of this compound is depicted in the diagram below.
Detailed Methodologies
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
Step 3: Separation of the Saturated Solution
-
Remove the vial from the shaker and allow it to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.
Step 4: Quantification of the Solute
Method A: Gravimetric Analysis
-
Transfer a precisely weighed amount of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause the solute to sublime.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven at a suitable temperature.
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution minus the weight of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
Method B: Spectroscopic or Chromatographic Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account. This value represents the solubility.
Conclusion
While predicted solubility provides a valuable framework, the empirical determination of the solubility of this compound in a range of common organic solvents is indispensable for its effective application in research and development. The detailed experimental protocols and workflow provided in this guide offer a robust approach for generating accurate and reproducible quantitative solubility data. This information will empower researchers, scientists, and drug development professionals to optimize reaction conditions, streamline purification processes, and develop effective formulations, thereby accelerating innovation in their respective fields.
An In-depth Technical Guide to 1-(Allyloxy)-4-bromobenzene for Researchers and Drug Development Professionals
An essential building block in modern organic synthesis, 1-(allyloxy)-4-bromobenzene is a versatile reagent whose utility spans from fundamental reaction mechanism studies to the construction of complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. For researchers, this ensures a consistent and reliable source for their synthetic needs. The table below summarizes the offerings from several prominent suppliers, highlighting typical purities, available quantities, and pricing.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 736869 | 97% | 5g | 115.50 |
| 25g | 462.00 | |||
| Thermo Fisher Scientific | AC294570050 | 98% | 5g | 98.00 |
| 25g | 390.00 | |||
| TCI America | A1573 | >98.0% | 5g | 89.00 |
| 25g | 354.00 | |||
| Matrix Scientific | 157975 | Not specified | 500mg | 240.00 |
| 1g | 300.00 | |||
| Syntechem Co., Ltd | Not specified | Not specified | Not specified | Inquire |
| UkrOrgSynthesis Ltd. | Not specified | Not specified | Not specified | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the Williamson ether synthesis, reacting 4-bromophenol with an allyl halide in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard organic synthesis procedures.
Materials:
-
4-Bromophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a colorless to pale yellow oil.
Key Reactions and Applications in Drug Discovery
This compound is a valuable intermediate in organic synthesis, primarily due to the orthogonal reactivity of its two functional groups: the allyl ether and the bromo-aromatic moiety.
Claisen Rearrangement
The allyl ether group can undergo a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to form 2-allyl-4-bromophenol. This reaction is a powerful tool for carbon-carbon bond formation at the ortho-position of the phenol, providing access to substituted phenolic structures that are common motifs in natural products and bioactive molecules.
Caption: Claisen Rearrangement of this compound.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a widely used method for the formation of carbon-carbon bonds between the bromobenzene derivative and an organoboron compound, such as a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent in many pharmaceutical agents. The ability to introduce diverse substituents at the 4-position makes this compound a versatile building block in the construction of compound libraries for drug screening.
This is a general protocol that may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-dioxane
-
Water
-
Schlenk flask or other reaction vessel suitable for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment as in the synthesis protocol
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) or a combination of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(allyloxy)biphenyl.
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion
This compound is a commercially accessible and highly useful synthetic intermediate. Its value in research and drug development lies in the distinct reactivity of its functional groups, which allows for sequential and controlled modifications through well-established synthetic transformations like the Claisen rearrangement and Suzuki-Miyaura cross-coupling. The protocols and information provided in this guide are intended to facilitate the effective use of this versatile building block in the synthesis of novel and potentially bioactive molecules.
References
safety and handling precautions for 1-(allyloxy)-4-bromobenzene
An In-Depth Technical Guide to the Safety and Handling of 1-(allyloxy)-4-bromobenzene
Chemical and Physical Properties
This compound is a brominated aromatic ether. Its properties necessitate careful handling to mitigate risks associated with its flammability, potential for peroxide formation, and irritant nature.
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol [1][2] |
| Appearance | Not specified; likely a liquid based on boiling point. |
| Boiling Point | 110.0-110.1 °C at 10 Torr[3] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted)[3] |
| CAS Number | 25244-30-8[1][3][4][5][6][7] |
Hazard Identification and Classification
The following hazard classifications are based on the profile of the structural analog, bromobenzene. It is prudent to assume this compound exhibits similar hazards.
| Hazard Class | Category | GHS Hazard Statement (H-code) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[8][9][10][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10][11] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[9][10] |
| Potential Unclassified Hazard | - | May form explosive peroxides upon storage and exposure to air.[12][13][14] |
Toxicological Data (Based on Bromobenzene)
The toxicological properties of this compound have not been thoroughly investigated.[8] The data below for bromobenzene should be used as a conservative estimate of potential toxicity.
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 2383 mg/kg[9][15][16] |
| Oral LD50 | Mouse | 2700 mg/kg[15] |
| Inhalation LC50 | Mouse | 21,000 mg/m³ for 2 hours[9] |
| Inhalation LC50 | Rat | 20,411 mg/m³[15] |
Summary of Health Effects:
-
Inhalation: Vapors may cause irritation to the respiratory tract. High concentrations could lead to central nervous system effects such as dizziness, headache, and nausea.[15]
-
Skin Contact: Causes skin irritation.[15][16][17] Prolonged contact may lead to absorption in harmful amounts.[15]
-
Eye Contact: May cause eye irritation.[8]
-
Ingestion: May be harmful if swallowed, causing gastrointestinal irritation.[8][15]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to ensure personnel safety and experimental integrity.
Protocol for General Handling
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Identify potential hazards, including points of exposure and fire risk.
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Use of an apron is recommended for larger quantities.
-
-
Safe Work Practices:
-
Keep containers tightly closed when not in use.[16]
-
Avoid contact with skin, eyes, and clothing.[16]
-
Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[9][10][11]
-
Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[10][11]
-
Do not use metal spatulas or stirring bars, as metal contamination can accelerate explosive decomposition of any peroxides present.[13]
-
Wash hands thoroughly after handling.[11]
-
Protocol for Storage
-
Container Labeling: Upon receipt, label the container with the date received. When first opened, add the date opened to the label.[18][19]
-
Storage Conditions:
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[11]
-
Peroxide Management:
-
Due to the risk of peroxide formation, it is recommended to test for peroxides every 6-12 months after the container is opened, and always before distillation or significant heating.[12][14]
-
If visual signs of peroxide formation (e.g., crystallization, discoloration, stratification) are present, do not move or open the container.[14][18][19] Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: Eliminate all ignition sources (turn off equipment, extinguish flames).
-
Ventilate: Ensure the area is well-ventilated, keeping fume hoods running.
-
Assess the Spill:
-
Minor Spill (inside a fume hood): Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent). Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste.
-
Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately. Close the doors to the affected area, prevent re-entry, and call your institution's emergency response number or 911.[20]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: All contaminated materials (absorbents, PPE) must be disposed of as hazardous waste.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[16]
-
Specific Hazards: The liquid is flammable, and its vapors are heavier than air and may travel to a distant ignition source and flash back.[16] Hazardous combustion products include carbon oxides and hydrogen bromide gas.[15][16]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Visualizations of Workflows and Logic
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Diagram 1: A generalized workflow for the safe handling of this compound.
Diagram 2: Decision tree for an emergency spill response.
References
- 1. This compound [chemicalbook.com]
- 2. 1-(Allyloxy)-2-bromobenzene | C9H9BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(allyloxy)-1-bromobenzene | 25244-30-8 [amp.chemicalbook.com]
- 4. 25244-30-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | De-code [de-code.co.in]
- 6. This compound | 25244-30-8 [sigmaaldrich.com]
- 7. This compound,25244-30-8-Amadis Chemical [amadischem.com]
- 8. gustavus.edu [gustavus.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. ehs.tcu.edu [ehs.tcu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. deakin.edu.au [deakin.edu.au]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. carlroth.com [carlroth.com]
- 18. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 19. uh.edu [uh.edu]
- 20. cws.auburn.edu [cws.auburn.edu]
Crystal Structure of 1-(allyloxy)-4-bromobenzene: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(allyloxy)-4-bromobenzene is a halogenated aromatic ether with potential applications in organic synthesis and materials science. This technical guide aims to provide a comprehensive overview of its structural and chemical properties. However, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that the specific experimental crystal structure of this compound has not been reported. In the absence of crystallographic data, this document summarizes other pertinent information, including its chemical properties, a plausible synthetic route, and general considerations for its handling and use in a research context.
Introduction
This compound is a monosubstituted benzene derivative featuring both an allyloxy group and a bromine atom. These functional groups make it a versatile building block in organic synthesis. The allyloxy group can participate in various reactions, including Claisen rearrangement and olefin metathesis, while the bromo-substituent is amenable to cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Understanding the structural and electronic properties of this molecule is crucial for its effective utilization in the design and synthesis of novel compounds.
While the precise arrangement of molecules in the solid state, as would be revealed by X-ray crystallography, is currently unavailable in public databases, we can infer certain characteristics based on its molecular structure and the known properties of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical databases and supplier information.
| Property | Value |
| Chemical Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not definitively reported, estimated to be >200 °C |
| Melting Point | Not definitively reported |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) |
| CAS Number | 25244-30-8 |
Synthesis Methodology
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from allyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Acetone or N,N-dimethylformamide (DMF) as the solvent
-
Standard laboratory glassware and workup reagents (e.g., diethyl ether, brine, magnesium sulfate)
Procedure:
-
To a solution of 4-bromophenol in a suitable solvent (e.g., acetone), add a stoichiometric excess of a base such as potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the potassium 4-bromophenoxide salt.
-
Add allyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Workflow Diagram:
Caption: A schematic representation of the synthesis of this compound.
Spectroscopic Characterization
While crystallographic data is unavailable, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and allyloxy substituents. The allylic group would exhibit distinct signals for the -OCH₂- protons, the vinylic -CH= proton, and the terminal =CH₂ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached bromine atom and the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (213.07 g/mol ) and show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic C-H and C=C bonds.
Potential Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of two distinct reactive sites allows for sequential functionalization. For instance, the bromo-substituent can be used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the allyl group can be subjected to further transformations, such as isomerization, oxidation, or metathesis, to introduce additional functionality. This dual reactivity makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Conclusion
Although the crystal structure of this compound has not yet been determined and reported in the public domain, its chemical properties, synthesis, and spectroscopic characterization are well-understood within the principles of organic chemistry. This technical guide provides a summary of the available information for researchers and professionals in the field. The determination of its single-crystal X-ray structure in the future would provide valuable insights into its solid-state packing and intermolecular interactions, further enhancing its utility in materials science and crystal engineering.
Thermal Stability and Decomposition of 1-(allyloxy)-4-bromobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1-(allyloxy)-4-bromobenzene. The primary thermal event is identified as the Claisen rearrangement, an intramolecular[1][1]-sigmatropic shift, which converts the allyl ether into its isomeric phenol, 2-allyl-4-bromophenol. This document details the expected thermal behavior based on available literature and provides standardized experimental protocols for its verification and further characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). The guide is intended to be a resource for professionals handling this compound in research and development, particularly in contexts where thermal stability is a critical parameter.
Introduction
This compound is an aromatic ether that finds application as a building block in organic synthesis. Its structure, featuring an allyl group attached to a brominated phenyl ring via an ether linkage, presents a thermally labile system prone to rearrangement. Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in chemical processes, especially those conducted at elevated temperatures.
The principal thermal decomposition route for allyl aryl ethers is the Claisen rearrangement, a well-documented and synthetically useful intramolecular reaction. This guide will focus on this rearrangement as the primary decomposition pathway and discuss the potential for further degradation at higher temperatures.
Predicted Thermal Decomposition Profile
Based on literature evidence for similar compounds, the thermal decomposition of this compound is expected to proceed through a primary rearrangement step followed by potential further decomposition at significantly higher temperatures.
Claisen Rearrangement to 2-allyl-4-bromophenol
The primary and initial thermal event is the Claisen rearrangement, an intramolecular[1][1]-sigmatropic rearrangement. Upon heating, this compound is expected to isomerize to 2-allyl-4-bromophenol. This reaction is typically concerted and proceeds through a cyclic transition state. A key literature reference indicates that this rearrangement can be carried out by heating the material at 195°C in dimethylaniline[2]. This suggests that the onset of this transformation likely occurs in this temperature range.
The proposed Claisen rearrangement pathway is illustrated below:
High-Temperature Decomposition of 2-allyl-4-bromophenol
At temperatures significantly above the Claisen rearrangement, the resulting product, 2-allyl-4-bromophenol, may undergo further decomposition. The pyrolysis of brominated phenols can lead to the formation of various smaller molecules through fragmentation of the aromatic ring and side chain, as well as the potential for formation of polybrominated dibenzo-p-dioxins and dibenzofurans under certain conditions.
Quantitative Data Summary
| Parameter | Value/Prediction | Source/Justification |
| Decomposition Onset (TGA) | Estimated ~180-200°C | Based on the reported Claisen rearrangement temperature of 195°C. The onset of mass loss would likely be associated with the volatilization of the rearranged product. |
| Primary Decomposition Event | Claisen Rearrangement | Well-established reaction for allyl aryl ethers. |
| Rearrangement Temperature | ~195°C | A literature procedure specifies heating at this temperature to induce the rearrangement[2]. |
| Enthalpy of Rearrangement (DSC) | Exothermic | Claisen rearrangements are typically exothermic processes. |
| Primary Decomposition Product | 2-allyl-4-bromophenol | The direct product of the Claisen rearrangement. |
| Secondary Decomposition | > 300°C | Pyrolysis of the phenolic product would occur at significantly higher temperatures. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with thermal events such as the Claisen rearrangement.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. An exothermic peak is expected for the Claisen rearrangement. The onset temperature, peak maximum, and the integrated area of the peak (enthalpy change) should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition.
Methodology:
-
Sample Preparation:
-
Heat a known quantity of this compound in a sealed vial under a nitrogen atmosphere at a temperature determined from the TGA/DSC results (e.g., 200°C) for a specified time.
-
After cooling, dissolve the residue in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Instrument Conditions (Typical):
-
Injector: Split/splitless injector, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.
Conclusion
The thermal stability of this compound is primarily dictated by its propensity to undergo a Claisen rearrangement to form 2-allyl-4-bromophenol, with an expected onset in the range of 180-200°C. At significantly higher temperatures, further decomposition of the phenolic product is anticipated. The experimental protocols detailed in this guide provide a robust framework for the comprehensive thermal characterization of this compound, which is essential for its safe and effective use in scientific and industrial applications. The provided data and methodologies will aid researchers in predicting and understanding the behavior of this compound under thermal stress.
References
Methodological & Application
Application Notes: The Claisen Rearrangement of 1-(allyloxy)-4-bromobenzene
Introduction
The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, categorized as a[1][1]-sigmatropic rearrangement.[1][2][3][4][5] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular process typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[2][3][5] A significant variation is the aromatic Claisen rearrangement, where an allyl aryl ether isomerizes upon heating to form an ortho-substituted phenol.[1][4]
This document focuses on the specific application of the aromatic Claisen rearrangement to 1-(allyloxy)-4-bromobenzene. In this reaction, the substrate undergoes a pericyclic rearrangement to exclusively form 2-allyl-4-bromophenol. The presence of the bromine atom at the para position blocks the alternative reaction pathway, making this a highly regioselective transformation. The reaction proceeds through a highly ordered, cyclic transition state, leading to the formation of a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[1][3][4] This transformation is a key step in the synthesis of various functionalized phenolic compounds, which are valuable building blocks in medicinal chemistry and materials science.[6]
Mechanism of Rearrangement
The Claisen rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state.[2][4][7] The reaction is intramolecular and follows first-order kinetics.[1] The mechanism involves the following key steps:
-
[1][1]-Sigmatropic Shift: Upon heating, the allyl group of this compound undergoes a[1][1]-sigmatropic rearrangement. The C3 of the allyl group forms a new sigma bond with the C2 (ortho position) of the benzene ring, while the C1-O sigma bond cleaves. This occurs in a single, concerted step.
-
Intermediate Formation: This concerted process leads to the formation of a non-aromatic intermediate, a 6-allyl-4-bromo-cyclohexa-2,4-dien-1-one.[3][5]
-
Tautomerization (Rearomatization): The dienone intermediate is unstable and rapidly undergoes keto-enol tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-4-bromophenol.[1][3][8]
Caption: Reaction mechanism of the aromatic Claisen rearrangement.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of the starting material and its subsequent Claisen rearrangement to 2-allyl-4-bromophenol.
| Parameter | Value | Reference |
| Starting Material Synthesis | ||
| Substrate | 4-Bromophenol | [9] |
| Product | This compound | [9] |
| Yield | 82% | [9] |
| Boiling Point | 65-67 °C @ 0.1 mm Hg | [9] |
| Claisen Rearrangement | ||
| Substrate | This compound | [9] |
| Product | 2-allyl-4-bromophenol | [9] |
| Reaction Temperature | 195 °C | [9] |
| Reaction Time | 4 hours | [9] |
| Solvent | Dimethylaniline | [9] |
| Product Properties | ||
| Product Name | 2-allyl-4-bromophenol | [10][11][12] |
| Molecular Formula | C₉H₉BrO | [10] |
| Molecular Weight | 213.07 g/mol | [10] |
| Melting Point | 50.5 °C | [10] |
| Boiling Point | 138 °C | [10] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, this compound, and its subsequent Claisen rearrangement.
Protocol 1: Synthesis of this compound
This protocol describes the O-alkylation of 4-bromophenol to yield the allyl phenyl ether precursor.
Materials:
-
4-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
To the flask, add sodium hydride (1.17 mol equivalents) slurried in anhydrous DMF.
-
Slowly add a solution of 4-bromophenol (1.0 mol equivalent) in anhydrous THF to the NaH slurry at room temperature (25 °C) with stirring.[9] Allow the reaction to proceed until hydrogen gas evolution ceases.
-
Once the formation of the sodium phenoxide is complete, add allyl chloride (1.32 mol equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 45 °C and stir for 3 hours.[9]
-
After cooling to room temperature, carefully quench the reaction by pouring the mixture into an excess of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with hexane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation (boiling point 65-67 °C at 0.1 mm Hg) to obtain pure this compound as an oil.[9]
Protocol 2: Claisen Rearrangement to 2-allyl-4-bromophenol
This protocol details the thermal rearrangement of the synthesized allyl phenyl ether.
Materials:
-
This compound
-
N,N-Dimethylaniline
Equipment:
-
Round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Vacuum distillation apparatus
Procedure:
-
Place the synthesized this compound into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add N,N-dimethylaniline as the solvent.
-
Heat the mixture to 195 °C and maintain this temperature for 4 hours with continuous stirring.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product directly from the reaction mixture by vacuum distillation to yield 2-allyl-4-bromophenol as a solid or high-boiling liquid.[9]
Experimental Workflow
The overall process involves two main stages: the synthesis of the ether precursor followed by its thermal rearrangement.
Caption: Workflow for the synthesis of 2-allyl-4-bromophenol.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. prepchem.com [prepchem.com]
- 10. 2-Allyl-4-bromophenol | 13997-74-5 | FA122353 | Biosynth [biosynth.com]
- 11. PubChemLite - 2-allyl-4-bromophenol (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 12. 2-Allyl-4-bromophenol Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [m.chemsrc.com]
Application Notes and Protocols: Suzuki Coupling Reaction Using 1-(allyloxy)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 1-(allyloxy)-4-bromobenzene as a key substrate. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl compounds. These products are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[2] this compound is a valuable building block, as the allyloxy group can be further functionalized, making it a useful starting material for the synthesis of complex molecules in drug discovery and development.
This protocol will focus on the coupling of this compound with various arylboronic acids to generate substituted 4-allyloxybiphenyls.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Two common catalyst systems are presented.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a general and widely used method for Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-allyloxybiphenyl derivative.
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert gas supply (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane (9 mL) and deionized water (3 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.
Data Presentation
The following tables summarize expected yields for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described above and data from analogous reactions in the literature.[4]
Table 1: Suzuki Coupling with Phenylboronic Acid Derivatives
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-(allyloxy)-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(allyloxy)-4'-methoxy-1,1'-biphenyl | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 4-(allyloxy)-4'-chloro-1,1'-biphenyl | 75-85 |
| 4 | 3-Methylphenylboronic acid | 4-(allyloxy)-3'-methyl-1,1'-biphenyl | 82-92 |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Product | Expected Yield (%) |
| 1 | Pyridine-3-boronic acid | 3-(4-(allyloxy)phenyl)pyridine | 70-80 |
| 2 | Thiophene-2-boronic acid | 2-(4-(allyloxy)phenyl)thiophene | 75-85 |
| 3 | Furan-2-boronic acid | 2-(4-(allyloxy)phenyl)furan | 72-82 |
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Suzuki Coupling of 1-(allyloxy)-4-bromobenzene
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The synthesis of 4-allyloxy-1,1'-biphenyl from 1-(allyloxy)-4-bromobenzene and phenylboronic acid serves as a key example of this versatile transformation. The resulting biaryl structure is a common motif in biologically active molecules and advanced materials.
Catalyst Selection and Reaction Principles
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product, 4-allyloxy-1,1'-biphenyl, and regenerates the palladium(0) catalyst for the next cycle.
A variety of palladium catalysts can be employed for this transformation. Common choices include homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂), often in combination with phosphine ligands. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easier separation from the reaction mixture. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction efficiency and yield.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of this compound with phenylboronic acid, based on analogous reactions reported in the literature.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent. |
| Phenylboronic Acid | 1.1 - 1.5 mmol | Typically used in slight excess to ensure complete consumption of the aryl bromide. |
| Catalyst | ||
| Pd(PPh₃)₄ | 1-5 mol% | A common and effective homogeneous catalyst for this type of coupling. |
| Pd(OAc)₂ with PPh₃ | 1-5 mol% Pd(OAc)₂, 2-10 mol% PPh₃ | The ligand stabilizes the palladium complex and facilitates the catalytic cycle. |
| 10% Pd/C | 5-10 mol% | A heterogeneous catalyst that can be removed by filtration. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | A widely used and effective base for Suzuki couplings. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | Another effective base, sometimes offering advantages in specific systems. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 mmol | A stronger base that can be beneficial for less reactive substrates. |
| Solvent | ||
| 1,4-Dioxane/Water | 4:1 to 10:1 v/v | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Toluene/Ethanol/Water | Various ratios | Another effective solvent mixture. |
| Ethanol/Water | 1:1 v/v | A "greener" solvent option that can be effective with certain catalyst systems. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS to determine completion. |
| Expected Outcome | ||
| Product | 4-allyloxy-1,1'-biphenyl | |
| Yield | 85 - 95% | Dependent on the specific conditions and purity of reagents. |
Experimental Protocols
Below are detailed methodologies for the Suzuki coupling of this compound with phenylboronic acid using both a homogeneous and a heterogeneous palladium catalyst.
Protocol 1: Homogeneous Catalysis using Pd(PPh₃)₄
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-allyloxy-1,1'-biphenyl.
Protocol 2: Heterogeneous Catalysis using 10% Pd/C
Materials:
-
This compound
-
Phenylboronic acid
-
10% Palladium on carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 213 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add 10% Pd/C (5 mol%, 53 mg).
-
Add ethanol (10 mL) and deionized water (10 mL).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography to yield pure 4-allyloxy-1,1'-biphenyl.
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura coupling and the experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols: Formation of (4-(allyloxy)phenyl)magnesium bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides detailed protocols for the formation of the Grignard reagent from 1-(allyloxy)-4-bromobenzene, resulting in (4-(allyloxy)phenyl)magnesium bromide. This specific Grignard reagent is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the development of new pharmaceutical compounds. The presence of the allyloxy functional group requires careful consideration of reaction conditions to avoid potential side reactions. While the allyl ether is generally stable under basic conditions, optimizing the procedure is crucial for achieving high yields and purity.
Two primary methods are presented: the standard method using magnesium turnings and an advanced method for functionalized aryl bromides employing a LiCl-mediated bromine-magnesium exchange, which can offer improved yields and functional group tolerance.
Chemical Reaction Pathway
The formation of the Grignard reagent proceeds via the insertion of magnesium into the carbon-bromine bond of this compound.
Caption: Formation of the Grignard reagent from this compound.
Experimental Protocols
Method 1: Standard Grignard Reagent Formation
This protocol is a standard method for the preparation of Grignard reagents from aryl bromides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Iodine (a small crystal for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any moisture. The entire system should be under an inert atmosphere of argon or nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and then subsides.
-
Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF or Et2O to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent. A color change and gentle reflux are indicative of reaction initiation.
-
Addition of Substrate: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brownish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Method 2: LiCl-Mediated Bromine-Magnesium Exchange
This method is particularly useful for functionalized aryl bromides and can often provide higher yields and better functional group tolerance.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for transfer of reagents
Procedure:
-
Apparatus Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Addition of i-PrMgCl·LiCl: Cool the solution to the desired temperature (typically between -15 °C and room temperature). Slowly add a solution of i-PrMgCl·LiCl (1.1 to 1.2 equivalents) dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the exchange reaction by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots. The reaction is typically complete within 1-3 hours.
-
Use of the Grignard Reagent: The resulting solution of (4-(allyloxy)phenyl)magnesium bromide is ready for use in subsequent reactions.
Data Presentation
| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| 4-bromoanisole | Standard | Mg, I2 (cat.) | THF | Reflux | 2 | ~94 (in subsequent reaction) | [2] |
| 4-bromoanisole | LiCl-Mediated Exchange | i-PrMgCl·LiCl | THF | 25 | 3 | 85 (of subsequent product) | [3] |
| Functionalized Aryl Bromides | Rieke Magnesium | Rieke Mg | THF | -78 | 0.25 | 50-85 (of subsequent products) | [4][5] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and subsequent reaction of the Grignard reagent.
Caption: General workflow for Grignard reagent formation and reaction.
Potential Side Reactions and Considerations
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biaryl byproduct. This can be minimized by slow addition of the aryl bromide and maintaining a dilute solution.
-
Reaction with Allyl Group: While the allyl ether is generally stable, under harsh conditions or in the presence of certain transition metal impurities, reactions involving the double bond could potentially occur. Using mild reaction conditions and pure reagents is recommended.
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[6] All reagents and solvents must be scrupulously dried, and the reaction must be carried out under a dry, inert atmosphere.
By following these detailed protocols and considering the potential challenges, researchers can successfully prepare (4-(allyloxy)phenyl)magnesium bromide for use in a wide range of synthetic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. leah4sci.com [leah4sci.com]
Application Notes and Protocols: Reaction of 4-(Allyloxy)phenylmagnesium Bromide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the generation of the Grignard reagent from 1-(allyloxy)-4-bromobenzene and its subsequent reaction with various electrophiles. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry and crucial in the development of new pharmaceutical agents.[1] The protocols outlined herein are adapted from established methods for the synthesis of analogous Grignard reagents, such as phenylmagnesium bromide and 4-methoxyphenylmagnesium bromide.[2][3]
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, most commonly found in carbonyl groups of aldehydes, ketones, and esters.[1][4][5] This reaction is highly valued for its efficiency in constructing complex carbon skeletons. The Grignard reagent is prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5][6] The resulting organomagnesium compound features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[6]
The specific Grignard reagent, 4-(allyloxy)phenylmagnesium bromide, offers a versatile building block. The allyloxy functional group can be further manipulated post-Grignard reaction, providing additional synthetic pathways. This document details the preparation of 4-(allyloxy)phenylmagnesium bromide and its reaction with a representative aldehyde, ketone, and carbon dioxide.
Experimental Workflow
The overall experimental process involves two main stages: the formation of the Grignard reagent and the subsequent reaction with an electrophile, followed by an aqueous workup to yield the final product.
Caption: Experimental workflow for the synthesis of various products from this compound.
Data Summary
The following table summarizes the expected products and representative yields from the reaction of 4-(allyloxy)phenylmagnesium bromide with common electrophiles. Yields are estimated based on analogous reactions with similar Grignard reagents.[2]
| Electrophile | Product | Product Structure | Expected Yield (%) |
| Benzaldehyde | (4-(Allyloxy)phenyl)(phenyl)methanol | 90-95 | |
| Acetone | 2-(4-(Allyloxy)phenyl)propan-2-ol | 85-90 | |
| Carbon Dioxide (CO₂) | 4-(Allyloxy)benzoic acid | 75-85 |
Note: The product structures are placeholders and should be replaced with actual chemical drawings.
Detailed Experimental Protocols
Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[3][5]
Protocol 1: Preparation of 4-(Allyloxy)phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when a color change (typically cloudy or brownish) and gentle refluxing are observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution of 4-(allyloxy)phenylmagnesium bromide is ready for the next step.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
Materials:
-
Solution of 4-(allyloxy)phenylmagnesium bromide in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Electrophile Addition: Prepare a solution of benzaldehyde (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride with stirring. This will quench the reaction and precipitate the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (4-(allyloxy)phenyl)(phenyl)methanol. A similar procedure using an aldehyde as the electrophile resulted in a 94% yield of the corresponding alcohol.[2]
Signaling Pathway Diagram (Reaction Mechanism)
The reaction of a Grignard reagent with an aldehyde proceeds via a nucleophilic addition mechanism.
Caption: Mechanism of Grignard reaction with an aldehyde.
Conclusion
The protocols described provide a reliable method for the synthesis of various functionalized molecules using the 4-(allyloxy)phenylmagnesium bromide Grignard reagent. The versatility of this reagent, coupled with the high yields achievable, makes it a valuable tool for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these reactions.
References
Application Notes and Protocols for the Heck Reaction of 1-(allyloxy)-4-bromobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst, leading to the formation of a substituted alkene.[1] Its significance in synthetic organic chemistry is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. The Heck reaction is valued for its tolerance of a wide variety of functional groups, including ethers, esters, aldehydes, and ketones, making it a valuable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3][4][5]
This document provides a detailed protocol for the Heck reaction of 1-(allyloxy)-4-bromobenzene with a generic alkene, outlining the required reagents, equipment, and step-by-step procedure.
Reaction Principle and Mechanism
The catalytic cycle of the Heck reaction generally involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][6][7]
-
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[2][6][7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[2][6][7]
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.[1][7]
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| This compound | C9H9BrO | 213.07 |
| n-Butyl acrylate | C7H12O2 | 128.17 |
| Palladium(II) acetate | Pd(OAc)2 | 224.50 |
| Triphenylphosphine | PPh3 | 262.29 |
| Triethylamine (NEt3) | C6H15N | 101.19 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 |
| Diethyl ether | (C2H5)2O | 74.12 |
| Saturated aqueous NaCl solution (brine) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (1.5 eq) and the alkene (e.g., n-butyl acrylate, 1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for the Heck reaction. Note that yields are highly dependent on the specific alkene and optimization of reaction conditions.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)2 (2) | PPh3 (4) | NEt3 (1.5) | DMF | 100 | 18 | ~85 |
| 2 | Styrene | Pd(OAc)2 (2) | P(o-tol)3 (4) | NaOAc (2.0) | DMF | 120 | 24 | ~70 |
| 3 | Allyl alcohol | PdCl2 (3) | None | NaHCO3 (2.0) | DMF/H2O | 90 | 12 | ~60 |
Visualizations
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of Functionalized Biaryls Using 1-(allyloxy)-4-bromobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized biaryls utilizing 1-(allyloxy)-4-bromobenzene as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional molecule, possessing a reactive aryl bromide moiety amenable to a variety of palladium-catalyzed cross-coupling reactions and an allyloxy group that can be further functionalized or used to modulate the electronic properties of the resulting biaryl compounds. The synthesis of functionalized biaryls is of paramount importance in drug discovery and development, as the biaryl motif is a common scaffold in many biologically active molecules. This document outlines protocols for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to generate a diverse range of biaryl structures from this readily available starting material.
Data Presentation
The following tables summarize the quantitative data for the synthesis of functionalized biaryls from this compound.
| Reaction Type | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | 4-(Allyloxy)-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [1][2] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 4-(Allyloxy)-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | ND | [1] |
| Heck | Styrene | (E)-1-(Allyloxy)-4-styrylbenzene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | ND | [3][4][5] |
| Sonogashira | Phenylacetylene | 1-(Allyloxy)-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | 60 (analog) | [6][7] |
| Buchwald-Hartwig | Aniline | N-Phenyl-4-(allyloxy)aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ND | [2][8] |
*ND: Not determined from the available search results for this compound. Yields for analogous reactions are reported in the literature.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 4-(Allyloxy)-1,1'-biphenyl
This protocol describes the synthesis of 4-(allyloxy)-1,1'-biphenyl via a palladium-catalyzed cross-coupling reaction between this compound and phenylboronic acid.[1][9]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add a solvent mixture of toluene (5 mL), 95% ethanol (2 mL), and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(allyloxy)-1,1'-biphenyl.
Expected Characterization Data (for 4-(Allyloxy)-1,1'-biphenyl):
-
¹H NMR (CDCl₃): δ 7.55 (d, J = 8.0 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.3 Hz, 1H), 7.00 (d, J = 8.0 Hz, 2H), 6.10-6.00 (m, 1H), 5.42 (dd, J = 17.2, 1.6 Hz, 1H), 5.30 (dd, J = 10.4, 1.2 Hz, 1H), 4.60 (d, J = 5.2 Hz, 2H).
-
¹³C NMR (CDCl₃): δ 158.5, 140.8, 133.5, 133.2, 128.7, 128.2, 126.8, 126.7, 117.8, 115.0, 68.9.
-
MS (EI): m/z (%) = 210 (M⁺).
Heck Reaction: Synthesis of (E)-1-(Allyloxy)-4-styrylbenzene
This protocol outlines the synthesis of (E)-1-(allyloxy)-4-styrylbenzene through a palladium-catalyzed Heck reaction of this compound and styrene.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 213 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tolyl)₃ (0.04 mmol, 12.2 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMF (5 mL), styrene (1.2 mmol, 138 µL), and triethylamine (1.5 mmol, 209 µL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-1-(allyloxy)-4-styrylbenzene.
Sonogashira Coupling: Synthesis of 1-(Allyloxy)-4-(phenylethynyl)benzene
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add this compound (1.0 mmol, 213 mg) and phenylacetylene (1.1 mmol, 121 µL).
-
Stir the reaction mixture at room temperature for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to give 1-(allyloxy)-4-(phenylethynyl)benzene.
Buchwald-Hartwig Amination: Synthesis of N-Phenyl-4-(allyloxy)aniline
This protocol outlines the synthesis of N-phenyl-4-(allyloxy)aniline via the Buchwald-Hartwig amination of this compound and aniline.[2][8]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene, anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.04 mmol, 25 mg), and cesium carbonate (1.4 mmol, 456 mg).
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 213 mg) and aniline (1.2 mmol, 110 µL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-4-(allyloxy)aniline.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sctunisie.org [sctunisie.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: The Versatile Role of 1-(Allyloxy)-4-bromobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyloxy)-4-bromobenzene is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates. Its structure, featuring a reactive aryl bromide moiety and a modifiable allyloxy group, allows for its strategic incorporation into a wide array of complex molecular architectures. The aryl bromide is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are cornerstones of modern drug discovery and development for the formation of carbon-carbon bonds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the generation of biphenyl derivatives that are precursors to pharmacologically active molecules.
Key Applications in Pharmaceutical Synthesis
The bifunctional nature of this compound makes it an attractive starting material for intermediates of various drug classes. The allyloxy group can be maintained as a stable ether, or it can be deprotected to reveal a phenol, which can be further functionalized. The primary utility of the aryl bromide is its participation in cross-coupling reactions to form biaryl structures, a common motif in many pharmaceuticals.
A significant application lies in the synthesis of biphenyl-4-carboxylic acid derivatives . This class of compounds is a well-established precursor to a range of non-steroidal anti-inflammatory drugs (NSAIDs) .[3][4] By coupling this compound with a boronic acid derivative containing a carboxyl group or a precursor, a direct route to these important pharmaceutical intermediates is established.
Reaction Workflows and Signaling Pathways
The primary synthetic strategies leveraging this compound involve palladium-catalyzed cross-coupling reactions. The general workflows for the Suzuki-Miyaura and Heck reactions are depicted below.
The biphenyl derivatives synthesized from these reactions can serve as precursors for drugs that target various signaling pathways. For instance, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura and Heck reactions using this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Allyloxy-[1,1'-biphenyl]-4-carboxylic acid
This protocol describes the synthesis of a biphenyl carboxylic acid, a key intermediate for various NSAIDs.
Materials:
-
This compound
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask in a 4:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4'-allyloxy-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 2: Heck Reaction for the Synthesis of (E)-3-(4-(Allyloxy)phenyl)acrylic acid
This protocol outlines the synthesis of a cinnamic acid derivative, a common scaffold in various pharmaceutical agents.
Materials:
-
This compound
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), acrylic acid (1.5 eq), and palladium(II) acetate (0.03 eq).
-
Add anhydrous DMF via syringe.
-
Add triethylamine (2.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (E)-3-(4-(allyloxy)phenyl)acrylic acid.
Data Presentation
The following tables summarize expected yields and key reaction parameters for the palladium-catalyzed cross-coupling reactions of this compound, based on literature data for analogous aryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Boronic Acid Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield Range (%) |
| Phenylboronic acid | 4-Allyloxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Allyloxy-4'-methoxybiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-92 |
| 4-Carboxyphenylboronic acid | 4'-Allyloxy-[1,1'-biphenyl]-4-carboxylic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75-88 |
| 3-Aminophenylboronic acid | 4'-Allyloxy-[1,1'-biphenyl]-3-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 70-85 |
Table 2: Heck Reaction of this compound with Various Alkenes
| Alkene Partner | Product | Catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |
| Styrene | (E)-1-(4-(Allyloxy)phenyl)-2-phenylethene | Pd(OAc)₂ | Et₃N | DMF | 120 | 80-90 |
| Methyl acrylate | Methyl (E)-3-(4-(allyloxy)phenyl)acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | 100 | 75-88 |
| Acrylic acid | (E)-3-(4-(Allyloxy)phenyl)acrylic acid | Pd(OAc)₂ | Et₃N | DMF | 100 | 70-85 |
| Butyl acrylate | Butyl (E)-3-(4-(allyloxy)phenyl)acrylate | Pd EnCat® 40 | NaOAc | Ethanol | 140 | 85-95 |
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its utility is primarily demonstrated through its participation in robust and efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These methodologies provide straightforward access to complex molecular scaffolds, including the biphenyl moiety prevalent in many NSAIDs and other therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to effectively utilize this compound in their drug discovery and development endeavors. Careful optimization of the reaction conditions is crucial for achieving high yields and purity of the desired products.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 1-(allyloxy)-4-bromobenzene in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Allyloxy)-4-bromobenzene is a versatile bifunctional molecule that holds significant potential in the field of polymer chemistry. Its unique structure, featuring a reactive allyl group and a bromo-substituted aromatic ring, allows for its participation in a variety of polymerization and post-polymerization modification reactions. The presence of the aryl bromide moiety makes it a suitable monomer for cross-coupling polycondensation reactions, such as Suzuki and Yamamoto polymerizations, leading to the formation of functionalized poly(p-phenylene)s. The pendant allyl group serves as a valuable handle for subsequent modifications, enabling the introduction of diverse functionalities and the creation of cross-linked networks. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional polymers.
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer in nickel-catalyzed coupling reactions, particularly Yamamoto polymerization, to produce poly(4-allyloxyphenylene). This polymer possesses a rigid poly(p-phenylene) backbone, imparting desirable thermal and mechanical properties, while the pendant allyl groups offer sites for further chemical transformations.
Key Applications Include:
-
Synthesis of Functional Poly(p-phenylene)s: The polymerization of this compound yields a soluble and processable precursor polymer, poly(4-allyloxyphenylene). The allyl groups can be subsequently modified to introduce a wide range of functional groups, tailoring the polymer's properties for specific applications.
-
Development of Cross-linked Materials: The reactive nature of the allyl groups allows for post-polymerization cross-linking through various chemistries, such as thiol-ene reactions or radical-mediated cross-linking. This enables the formation of robust polymer networks with enhanced thermal stability and solvent resistance.
-
Precursor for Advanced Materials: Poly(4-allyloxyphenylene) can serve as a precursor for the synthesis of more complex macromolecular architectures, including graft copolymers and polymer brushes, by utilizing the reactivity of the pendant allyl groups.
Experimental Protocols
The following section details a representative protocol for the synthesis of poly(4-allyloxyphenylene) via Yamamoto polymerization of this compound.
Protocol 1: Synthesis of Poly(4-allyloxyphenylene) via Yamamoto Polymerization
This protocol describes the nickel-catalyzed homopolymerization of this compound to yield poly(4-allyloxyphenylene).
Materials:
-
This compound (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
1,5-Cyclooctadiene (COD) (stabilizer)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles for transfer of reagents
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask under an inert atmosphere of argon, dissolve this compound (1.00 g, 4.69 mmol) and 2,2'-bipyridine (0.74 g, 4.74 mmol) in anhydrous DMF (20 mL).
-
Catalyst Preparation: In a separate Schlenk flask, dissolve Ni(COD)₂ (1.30 g, 4.74 mmol) and 1,5-cyclooctadiene (0.51 g, 4.74 mmol) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 15 minutes to form the active Ni(0) complex.
-
Polymerization: Transfer the catalyst solution to the monomer solution via a cannula or syringe under argon. Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. The solution will become viscous as the polymerization proceeds.
-
Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of methanol (200 mL) containing a small amount of concentrated HCl (5 mL) to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol to remove any unreacted monomer, catalyst residues, and oligomers.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate into methanol to further purify.
-
Collect the purified polymer by filtration and dry under vacuum at 40 °C to a constant weight.
Characterization:
The resulting poly(4-allyloxyphenylene) can be characterized by standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the presence of the allyl groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of poly(4-allyloxyphenylene) via Yamamoto polymerization. Note: This data is illustrative and may vary based on specific reaction conditions and purification methods.
| Parameter | Value |
| Monomer | This compound |
| Polymerization Method | Yamamoto Coupling |
| Catalyst System | Ni(COD)₂ / 2,2'-Bipyridine |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 24 hours |
| Yield | 85-95% |
| Number-Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) |
Visualizations
Experimental Workflow for Yamamoto Polymerization
Caption: Workflow for the synthesis of poly(4-allyloxyphenylene).
Logical Relationship of Polymer Functionalization
Caption: Pathways for functionalization from this compound.
Troubleshooting & Optimization
Technical Support Center: Claisen Rearrangement of 1-(allyloxy)-4-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen rearrangement of 1-(allyloxy)-4-bromobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the Claisen rearrangement of this compound?
The primary product is 2-allyl-4-bromophenol. This is due to the concerted, intramolecular[1][1]-sigmatropic rearrangement of the allyl group to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.[1][2] The electron-withdrawing nature of the bromine atom at the para position further favors the formation of the ortho-substituted product.
Q2: What are the common side products observed in this reaction?
The most commonly observed side product is 4-bromophenol. This results from the cleavage of the O-allyl bond, a reaction that can compete with the rearrangement, especially at higher temperatures. While theoretically possible, the formation of the para-rearranged product, 4-allyl-4-bromocyclohexa-2,5-dien-1-one, is generally not a major side product due to the directing effect of the para-bromo substituent.
Q3: What are the typical reaction conditions for this Claisen rearrangement?
A common procedure involves heating this compound in a high-boiling solvent, such as N,N-dimethylaniline, at temperatures around 195-250°C for several hours.[3] The reaction is thermally induced and does not typically require a catalyst.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the relative spot or peak intensities of the starting material (this compound) and the main product (2-allyl-4-bromophenol), you can determine the extent of the conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-allyl-4-bromophenol | Incomplete reaction: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Decomposition of starting material or product: Prolonged heating at very high temperatures can lead to degradation. | Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing decomposition. Consider using a lower boiling point solvent if applicable, though this may require longer reaction times. | |
| High percentage of 4-bromophenol side product | Excessive reaction temperature: Higher temperatures can favor the cleavage of the O-allyl bond over the rearrangement. | Carefully control the reaction temperature. If using a high-boiling solvent, ensure the temperature does not significantly exceed the optimal range for the rearrangement. |
| Presence of impurities: Acidic or basic impurities can catalyze the cleavage of the ether linkage. | Ensure the starting material and solvent are pure and dry. | |
| Formation of unexpected side products | Intermolecular reactions: At very high concentrations or temperatures, intermolecular reactions can occur. | Run the reaction at a lower concentration. |
| Solvent participation: Some high-boiling solvents may react with the starting material or intermediates at elevated temperatures. | If unexpected products are observed, consider using a different, inert high-boiling solvent such as decalin or diphenyl ether. |
Quantitative Data
While specific quantitative data for the Claisen rearrangement of this compound is not extensively reported in the literature, the following table provides a general expectation for product distribution based on similar reactions and mechanistic understanding. Actual yields may vary depending on the specific experimental conditions.
| Compound | Expected Yield Range | Notes |
| 2-allyl-4-bromophenol (Main Product) | 70-85% | The primary product of the ortho-rearrangement. |
| 4-bromophenol (Side Product) | 5-15% | Formed by the cleavage of the O-allyl bond. The yield can increase with higher reaction temperatures. |
| Other Side Products | < 5% | Includes minor amounts of para-rearranged product and potential products from intermolecular reactions. |
Experimental Protocols
Synthesis of this compound (Starting Material)
-
Materials: 4-bromophenol, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-bromophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Add allyl bromide dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography or distillation.
-
Claisen Rearrangement of this compound
-
Materials: this compound, N,N-dimethylaniline (or another high-boiling solvent).
-
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-dimethylaniline as the solvent.
-
Heat the reaction mixture to 195-220°C in an oil bath.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl) to remove the N,N-dimethylaniline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-allyl-4-bromophenol.
-
Visualizations
Caption: Experimental workflow for the synthesis and Claisen rearrangement.
Caption: Reaction pathways in the Claisen rearrangement.
References
improving the yield of 2-allyl-4-bromophenol from 1-(allyloxy)-4-bromobenzene
Welcome to the technical support center for the synthesis of 2-allyl-4-bromophenol via the Claisen rearrangement of 1-(allyloxy)-4-bromobenzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the conversion of this compound to 2-allyl-4-bromophenol?
A1: The reaction is a[1][1]-sigmatropic rearrangement known as the aromatic Claisen rearrangement.[2][3][4][5] It is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2][4][6] The initial rearrangement forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic product, 2-allyl-4-bromophenol.[3][5]
Q2: What are the typical reaction conditions for this Claisen rearrangement?
A2: Traditionally, this rearrangement is carried out thermally at high temperatures, often between 180-225°C.[7] However, the use of Lewis acid catalysts or microwave irradiation can significantly lower the required temperature and shorten the reaction time.[8][9][10]
Q3: Can a catalyst be used to improve the reaction?
A3: Yes, various Lewis acids have been shown to catalyze the Claisen rearrangement, allowing the reaction to proceed at milder temperatures.[8] Examples include boron trifluoride (BF₃), boron trichloride (BCl₃), and alkaline-earth-metal salts like magnesium triflate.[1][8]
Q4: What is the role of the solvent in this reaction?
A4: The solvent can influence the reaction rate. Polar solvents and those capable of hydrogen bonding can accelerate the rearrangement.[11] High-boiling aromatic amines like N,N-dimethylaniline are often used as solvents for thermal rearrangements and can also act as a base to facilitate the final tautomerization step.[12]
Q5: Are there any common side products I should be aware of?
A5: A potential side product is 4-bromophenol, which can result from the cleavage of the ether linkage, especially under harsh thermal conditions or with microwave irradiation.[13] If both ortho positions on the benzene ring were blocked, rearrangement to the para position could occur, but this is not the case for this compound.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2-allyl-4-bromophenol | 1. Reaction temperature is too low: The thermal rearrangement requires significant thermal energy to overcome the activation barrier.[7] 2. Reaction time is too short: The reaction may not have proceeded to completion. 3. Decomposition of starting material or product: Prolonged exposure to very high temperatures can lead to degradation. | 1. Increase reaction temperature: Gradually increase the temperature, monitoring the reaction progress by TLC or GC. For thermal rearrangement, temperatures around 195°C have been reported to be effective.[12] 2. Increase reaction time: Allow the reaction to proceed for a longer duration. A 4-hour reaction time has been reported.[12] 3. Consider a catalyzed reaction: Employ a Lewis acid catalyst to enable the use of lower temperatures. 4. Utilize microwave heating: Microwave-assisted synthesis can often reduce reaction times and improve yields.[9][10] |
| Presence of Starting Material in the Final Product | Incomplete reaction: The reaction has not reached completion. | 1. Increase reaction time or temperature: As above. 2. Ensure efficient heat transfer: Use a suitable high-boiling solvent and ensure uniform heating of the reaction mixture. |
| Formation of 4-bromophenol as a Major Byproduct | Cleavage of the ether bond: This can be promoted by excessive heat or the presence of acidic impurities. Microwave irradiation under solvent-free conditions has been noted to increase the formation of the corresponding phenol.[13] | 1. Lower the reaction temperature: If possible, use the minimum temperature required for the rearrangement. 2. Use a catalyst: A catalyst can allow for lower reaction temperatures, minimizing side reactions. 3. Purify the starting material: Ensure the this compound is free of any acidic impurities. |
| Difficulty in Purifying the Product | Formation of multiple byproducts or tar: High reaction temperatures can lead to complex side reactions and polymerization. | 1. Optimize reaction conditions: Use the mildest conditions that afford a good yield. 2. Purification by distillation: Distillation under reduced pressure is an effective method for purifying 2-allyl-4-bromophenol.[12] 3. Column chromatography: If distillation is not sufficient, silica gel column chromatography can be employed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 4-bromophenol.
-
To a slurry of sodium hydride (1.17 mol) in dimethylformamide (1.2 L) at 25°C, add a solution of 4-bromophenol (1 mol) in tetrahydrofuran (500 mL).
-
After the hydrogen evolution ceases, add allyl chloride (1.32 mol).
-
Stir the reaction mixture for 3 hours at 45°C.
-
Isolate the product by adding water and extracting with hexane.
-
Purify the crude product by distillation to obtain this compound.
Protocol 2: Thermal Claisen Rearrangement to 2-allyl-4-bromophenol
This protocol is based on a reported thermal rearrangement method.[12]
-
Heat this compound in N,N-dimethylaniline.
-
Maintain the reaction temperature at 195°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product by distillation under reduced pressure to yield 2-allyl-4-bromophenol.[12]
Visualizations
Caption: Mechanism of the Claisen Rearrangement.
Caption: Troubleshooting workflow for low yield.
References
- 1. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Reagent Formation with 1-(allyloxy)-4-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1-(allyloxy)-4-bromobenzene. The primary focus is on preventing the common side reaction of ether cleavage.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the preparation of 4-(allyloxy)phenylmagnesium bromide, with a focus on preventing the cleavage of the allyloxy group.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of Grignard reagent | 1. Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.[1] 2. Inactive magnesium surface: A passivating layer of magnesium oxide can prevent the reaction from initiating.[2] 3. Reaction has not initiated: The insertion of magnesium into the aryl-bromide bond can have a significant activation barrier. | 1. Ensure rigorous anhydrous conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 2. Activate the magnesium: Use one of the following methods: a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring of the magnesium turnings under an inert atmosphere.[3] 3. Gentle heating: A small amount of gentle heating with a heat gun can help initiate the reaction. Once initiated, the reaction is exothermic and may require cooling. |
| Formation of 4-bromophenol (ether cleavage) | High reaction temperature: The cleavage of the allyl ether is promoted by the elevated temperatures often reached during standard Grignard formation, especially during reflux. | Employ low-temperature methods: - Method 1: Low-Temperature Formation with Rieke® Magnesium: This highly reactive form of magnesium allows for Grignard formation at temperatures as low as -78 °C, effectively suppressing ether cleavage.[3][4] - Method 2: Halogen-Magnesium Exchange with Turbo-Grignard Reagents: Reagents like i-PrMgCl·LiCl can perform the Br/Mg exchange at low temperatures (e.g., -15 °C to 0 °C), avoiding the high temperatures of direct magnesium insertion.[5][6] |
| Formation of biphenyl and other coupling byproducts | High local concentration of aryl bromide: This can lead to Wurtz-Fittig type side reactions where the formed Grignard reagent reacts with unreacted starting material.[7] | Slow addition of the aryl bromide: Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. This maintains a low concentration of the starting material and minimizes side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound undergoing ether cleavage during Grignard formation?
A1: The allyloxy group in your starting material is susceptible to cleavage at elevated temperatures, which are often reached during the exothermic Grignard reaction, particularly when using standard magnesium turnings and refluxing conditions. The Grignard reagent itself can act as a strong base and nucleophile, promoting this cleavage.
Q2: What is the best method to prevent this ether cleavage?
A2: The most effective way to prevent ether cleavage is to perform the Grignard reagent formation at low temperatures. We recommend two primary methods:
-
Low-Temperature Formation with Rieke® Magnesium: This method uses a highly activated form of magnesium that reacts at very low temperatures (e.g., -78 °C), where the ether cleavage reaction is kinetically unfavorable.[3][4]
-
Halogen-Magnesium Exchange: This technique uses a pre-formed Grignard reagent, such as i-PrMgCl·LiCl ("Turbo-Grignard"), to exchange with the bromine atom on your substrate at low temperatures.[5][6]
Q3: Can I still use standard magnesium turnings?
A3: While less ideal for this substrate, you can minimize ether cleavage with standard magnesium by carefully controlling the temperature. This involves slow, dropwise addition of the this compound solution to the magnesium suspension while cooling the reaction flask in an ice-water or ice-salt bath to maintain a temperature below gentle reflux.
Q4: What is the role of the ether solvent (e.g., THF, diethyl ether) in the reaction?
A4: Ethereal solvents are crucial for Grignard reagent formation for two main reasons: they are aprotic and will not react with the highly basic Grignard reagent, and the lone pairs on the oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[8][9]
Q5: How do I know if my Grignard reagent has formed successfully?
A5: Visual cues include the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution. For a quantitative assessment, you can perform a titration, such as the Gilman double titration, to determine the molar concentration of the active Grignard reagent.[5]
Comparative Analysis of Grignard Formation Methods
The choice of method for preparing 4-(allyloxy)phenylmagnesium bromide significantly impacts the yield and purity of the desired product. Below is a comparison of the expected outcomes.
| Method | Typical Temperature | Expected Yield of Grignard Reagent | Expected Yield of Ether Cleavage Byproduct | Key Advantages | Key Disadvantages |
| Standard Method (Mg Turnings) | Reflux (~66 °C in THF) | Moderate to Low | Significant | Inexpensive, common reagents. | High potential for ether cleavage and other side reactions. |
| Low-Temperature (Rieke® Mg) | -78 °C | High | Negligible | Excellent for sensitive substrates, high yield.[3][4] | Rieke® Magnesium is more expensive and requires special handling. |
| Halogen-Magnesium Exchange (i-PrMgCl·LiCl) | -15 °C to 0 °C | High | Very Low | High functional group tolerance, reproducible.[5][6] | Requires a stoichiometric amount of another Grignard reagent. |
Experimental Protocols
Method 1: Low-Temperature Grignard Formation with Rieke® Magnesium
This protocol is recommended for maximizing the yield of 4-(allyloxy)phenylmagnesium bromide while minimizing ether cleavage.
Materials:
-
Rieke® Magnesium (highly active magnesium)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), place Rieke® Magnesium (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Add anhydrous THF to the flask to create a suspension of the magnesium.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred magnesium suspension at -78 °C via a syringe pump over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
The resulting grayish-brown solution of 4-(allyloxy)phenylmagnesium bromide is ready for use in the subsequent reaction.
Method 2: Halogen-Magnesium Exchange with i-PrMgCl·LiCl (Turbo-Grignard)
This method is highly reliable and tolerant of the ether functional group.
Materials:
-
This compound
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Ice-salt bath or cryocooler
Procedure:
-
Under an inert atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cool the solution to -15 °C.
-
Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise to the stirred solution of the aryl bromide, maintaining the internal temperature below -10 °C.
-
After the addition is complete, stir the reaction mixture at -15 °C for 1-2 hours.
-
The formation of the Grignard reagent can be monitored by quenching an aliquot with an electrophile (e.g., iodine or an aldehyde) and analyzing by GC-MS or TLC.
-
The resulting solution of 4-(allyloxy)phenylmagnesium bromide is ready for use.
Visualizations
Figure 1: Logical workflow for Grignard formation from this compound, comparing different methods and their outcomes.
Figure 2: Troubleshooting decision tree for ether cleavage during Grignard formation.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. reddit.com [reddit.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(allyloxy)-4-bromobenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(allyloxy)-4-bromobenzene using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect eluent system polarity. | Optimize the eluent system by testing various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound.[1][2] |
| Overloading the column with the crude sample. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and wet packing methods can be effective if done carefully.[3] | |
| Elution is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[4] | |
| Product is not Eluting from the Column | Eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For instance, if you started with 5% ethyl acetate in hexane, you can slowly increase the concentration of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1][5] | |
| Incorrect solvent system was prepared. | Double-check the solvents used to prepare the eluent system to ensure the correct polarity.[1] | |
| Product Elutes Too Quickly (with the solvent front) | Eluent system is too polar. | Decrease the polarity of the eluent system. Use a higher percentage of the non-polar solvent (e.g., hexane). |
| The column is cracked or has channels. | Repack the column carefully to ensure a uniform stationary phase. | |
| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (like a few drops of methanol in your ethyl acetate) or a modifier like triethylamine (for basic compounds) to the eluent system to reduce strong interactions with the silica gel.[6] |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent for loading (wet loading) or adsorb it onto a small amount of silica gel (dry loading) to ensure a narrow starting band.[4] | |
| The crude sample is not fully soluble in the eluent. | Consider dry loading the sample. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be loaded onto the column.[4][5] | |
| Column Runs Dry | Insufficient eluent added. | Always ensure the solvent level is above the top of the silica gel.[4] |
| Column Blockage | Precipitation of the compound on the column. | Ensure the crude sample is fully dissolved before loading. If solubility in the eluent is low, consider dry loading or using a different solvent system in which the compound is more soluble.[5][7] |
| Particulate matter in the sample. | Filter the crude sample solution before loading it onto the column.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of this compound?
A1: A common starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio to test on TLC would be in the range of 9:1 to 4:1 (hexane:ethyl acetate).[6] The goal is to achieve a retention factor (Rf) value between 0.2 and 0.4 for the desired product on a TLC plate, as this generally translates to good separation on a column.[2]
Q2: How do I prepare my sample for loading onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude this compound in the minimum amount of the eluent or a slightly more polar solvent.[4] Carefully add this solution to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[4][5] This powder is then carefully added to the top of the column. Dry loading is often preferred as it results in a more uniform and narrow starting band, leading to better separation.[4]
Q3: What type of stationary phase should I use?
A3: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound. Standard flash chromatography grade silica gel (230-400 mesh) is typically suitable. If your compound is sensitive to acid, you might consider using deactivated silica gel or neutral alumina.[1]
Q4: How can I monitor the progress of my column chromatography?
A4: The separation process is monitored by collecting fractions of the eluent as it passes through the column. The composition of these fractions is then analyzed using Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and visualizing the spots (e.g., under a UV lamp), you can determine which fractions contain your purified product.
Q5: What should I do if my compound is not stable on silica gel?
A5: If you observe decomposition of this compound on silica gel (which can be tested by letting a spot sit on a TLC plate for an extended period before development), you have a few options:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine. This can be done by washing the column with an eluent containing a small percentage (e.g., 1-2%) of triethylamine before loading your sample.[5][6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[1]
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques with positive pressure to increase the flow rate.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Eluent Selection:
-
Prepare several mixtures of hexane and ethyl acetate with varying ratios (e.g., 19:1, 9:1, 4:1).
-
Spot your crude mixture on a TLC plate and develop it in one of the prepared solvent systems.
-
The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[4]
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock to begin eluting the sample. Apply gentle air pressure (for flash chromatography) to maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Continuously monitor the separation by spotting the collected fractions on TLC plates.
-
-
Isolation of the Purified Product:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 1-(allyloxy)-4-bromobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 1-(allyloxy)-4-bromobenzene from their reaction mixtures. This guide focuses on common downstream reactions such as the Suzuki and Heck cross-coupling reactions, and the Claisen rearrangement.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows my desired product and the starting material, this compound, have very similar Rf values. How can I improve their separation?
A1: When TLC separation is challenging, several strategies can be employed. Firstly, experiment with different solvent systems for your TLC development. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. Varying the ratio of these solvents can significantly impact the separation. If adjusting the solvent system is insufficient, column chromatography with a shallow solvent gradient is recommended. A slow, gradual increase in the polarity of the eluent can effectively separate compounds with close Rf values. For particularly stubborn separations, consider using a different stationary phase, such as alumina instead of silica gel.
Q2: After my Suzuki coupling reaction, I'm struggling to remove the palladium catalyst and boronic acid byproducts. What is the recommended work-up procedure?
A2: A standard work-up for a Suzuki coupling reaction involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The mixture is then typically extracted with an organic solvent like ethyl acetate. To remove palladium residues, filtering the reaction mixture through a pad of Celite before extraction is often effective. Boronic acid byproducts can often be removed by washing the organic layer with a basic aqueous solution, such as 1M sodium hydroxide, followed by a brine wash.
Q3: I've attempted to purify my Claisen rearrangement product, 2-allyl-4-bromophenol, by recrystallization, but it keeps "oiling out." What can I do to promote crystal formation?
A3: "Oiling out" during recrystallization often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, try using a lower boiling point solvent or a mixed solvent system. For 2-allyl-4-bromophenol, a mixture of ethanol and water can be effective. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Q4: Can I use liquid-liquid extraction to separate my non-polar product from the unreacted this compound?
A4: Liquid-liquid extraction is generally not effective for separating compounds with very similar polarities and solubilities in common organic solvents, which is often the case for this compound and its non-polar derivatives from coupling reactions. This technique is more suitable for separating organic compounds from inorganic salts or for separating acidic or basic compounds from neutral ones. For separating your product from the starting material, column chromatography or recrystallization are the more appropriate and effective methods.
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges encountered in common reactions involving this compound.
Scenario 1: Purification of 4-(allyloxy)biphenyl from a Suzuki Coupling Reaction
Issue: Difficulty in separating 4-(allyloxy)biphenyl from unreacted this compound using column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography purification.
Detailed Protocol: Column Chromatography of 4-(allyloxy)biphenyl
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal system will show good separation between the spots for this compound and 4-(allyloxy)biphenyl, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column. A general rule is to use about 50g of silica gel for every 1g of crude material. Pack the column using the "wet slurry" method with your chosen initial eluent (e.g., 98:2 hexane:ethyl acetate).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution:
-
Gradient Elution (for poor separation on TLC): Start with a low polarity eluent (e.g., 100% hexane or 99:1 hexane:ethyl acetate). Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. A shallow gradient is key to separating compounds with similar Rf values.
-
Isocratic Elution (for good separation on TLC): Use the optimal solvent mixture determined from your TLC analysis to elute the column.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Scenario 2: Purification of 1-(allyloxy)-4-styrylbenzene from a Heck Reaction
Issue: The product, 1-(allyloxy)-4-styrylbenzene, is contaminated with starting material and homocoupled byproducts.
Troubleshooting Workflow:
Caption: Purification strategy for Heck reaction products.
Detailed Protocol: Recrystallization of 1-(allyloxy)-4-styrylbenzene
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. For stilbene derivatives like 1-(allyloxy)-4-styrylbenzene, solvents such as ethanol or a mixture of hexane and a more polar solvent can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form upon cooling to room temperature, try scratching the inside of the flask with a glass rod at the surface of the solution or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Scenario 3: Purification of 2-allyl-4-bromophenol from a Claisen Rearrangement
Issue: The crude product after the Claisen rearrangement contains unreacted starting material and potentially some byproducts.
Troubleshooting Workflow:
Caption: Purification workflow for the Claisen rearrangement product.
Detailed Protocol: Purification of 2-allyl-4-bromophenol
-
Acid-Base Extraction: The phenolic product allows for a straightforward separation from the non-phenolic starting material.
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous solution of a base (e.g., 1M NaOH). The phenolic product will deprotonate and move into the aqueous layer, while the unreacted starting material remains in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) until the product precipitates out or the solution becomes acidic (check with pH paper).
-
Extract the acidified aqueous layer with fresh organic solvent to recover the purified phenolic product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Column Chromatography: If further purification is needed, column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (a 10:1 ratio is a good starting point) is effective. The more polar phenolic product will elute more slowly than the starting ether.
Data Presentation
The following tables summarize key physicochemical properties of the starting material and the potential products, which are crucial for developing effective purification strategies.
Table 1: Physicochemical Properties of this compound and its Reaction Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₉BrO | 213.07 | Liquid | 243-245 | N/A |
| 4-(allyloxy)biphenyl | C₁₅H₁₄O | 210.27 | Solid | N/A | 68-70 |
| 1-(allyloxy)-4-styrylbenzene | C₁₇H₁₆O | 236.31 | Solid | N/A | N/A |
| 2-allyl-4-bromophenol | C₉H₉BrO | 213.07 | Solid | 273.3 | 50.5 |
Table 2: Solubility Information
| Compound | Water | Ethanol | Diethyl Ether | Hexane | Ethyl Acetate |
| This compound | Insoluble | Soluble | Soluble | Soluble | Soluble |
| 4-(allyloxy)biphenyl | Insoluble | Soluble | Soluble | Sparingly Soluble | Soluble |
| 1-(allyloxy)-4-styrylbenzene | Insoluble | Soluble | Soluble | Soluble | Soluble |
| 2-allyl-4-bromophenol | Insoluble | Soluble | Soluble | Soluble | Soluble |
This technical support guide provides a starting point for troubleshooting common purification issues in reactions involving this compound. The key to successful purification lies in understanding the physicochemical differences between the starting material and the desired product and systematically optimizing the separation technique. Always refer to safety data sheets (SDS) for all chemicals used and perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.
optimization of solvent and base for Suzuki coupling of 1-(allyloxy)-4-bromobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki coupling of 1-(allyloxy)-4-bromobenzene. The information is tailored for researchers, scientists, and professionals in drug development to help optimize this specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, an electron-rich aryl bromide. Oxidative addition to such substrates can be challenging, requiring careful optimization of reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Oxidative Addition: The electron-donating allyloxy group can hinder the initial oxidative addition of the palladium catalyst to the aryl bromide.[1] 2. Inappropriate Base/Solvent Combination: The chosen base may not be strong or soluble enough in the solvent to efficiently activate the boronic acid for transmetalation.[2] 3. Catalyst Deactivation: Oxygen in the reaction vessel can oxidize and deactivate the active Pd(0) catalyst.[1] | 1. Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition. Consider using a pre-catalyst that readily forms the active Pd(0) species.[3] 2. Screening: Test a range of bases and solvents. For ethereal solvents like dioxane or THF, stronger bases such as Cs₂CO₃ or K₃PO₄ are often effective, typically with water as a co-solvent to aid solubility.[2] 3. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[2] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[1] 2. Excess Pd(II) Species: Using a Pd(II) source without efficient in-situ reduction can lead to an initial excess of Pd(II), which drives homocoupling.[1] | 1. Rigorous Degassing: Use freeze-pump-thaw cycles for solvents or bubble with an inert gas for an extended period.[2] 2. Use Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for slow, controlled release of Pd(0).[2] |
| Dehalogenation of Starting Material | 1. Hydride Source: The base or impurities in the solvent can act as a source of hydride, leading to the reduction of the aryl bromide.[4] 2. High Temperature: Elevated temperatures can sometimes favor dehalogenation pathways.[4] | 1. Base and Solvent Purity: Switch to a non-hydridic base and use high-purity, anhydrous solvents.[4] 2. Temperature Optimization: Monitor the reaction at a lower temperature over a longer period to see if the desired coupling proceeds without significant dehalogenation. |
| Protodeboronation (Loss of Boronic Acid) | 1. Harsh Reaction Conditions: High temperatures or a strongly basic aqueous environment can lead to the cleavage of the C-B bond in the boronic acid. 2. Instability of Boronic Acid: Some boronic acids are inherently unstable under Suzuki conditions. | 1. Milder Conditions: Try a weaker base or lower the reaction temperature. Using anhydrous conditions with a soluble base might also help.[5] 2. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of the corresponding boronic acids.[5] |
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is generally best for the Suzuki coupling of this compound?
A1: Aprotic polar solvents, often in combination with water, are typically the most effective. Solvent systems like 1,4-dioxane/water, THF/water, or toluene/water are common choices.[2] The aqueous component is often crucial for dissolving inorganic bases and facilitating the transmetalation step.
Q2: What type of base should I start with for my optimization?
A2: For electron-rich aryl bromides like this compound, moderately strong inorganic bases are a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful.[2] The choice is often linked to the solvent system; for instance, K₃PO₄ works well in dioxane/water mixtures.
Q3: Is it necessary to use a ligand with the palladium catalyst?
A3: While some "ligand-free" protocols exist, for challenging substrates like electron-rich aryl bromides, the use of a ligand is highly recommended. Ligands, particularly bulky, electron-rich phosphines, are crucial for promoting the rate-limiting oxidative addition step and stabilizing the palladium catalyst throughout the catalytic cycle.
Q4: My starting material is not very soluble. What can I do?
A4: Poor solubility can significantly hinder reaction rates. You can try screening different solvents or solvent mixtures. For instance, DMF or toluene might offer better solubility for your substrates than THF.[6] Sometimes, a triphasic system (e.g., toluene/ethanol/water) can improve the solubility of all components.
Q5: At what temperature should I run the reaction?
A5: A typical starting point for Suzuki coupling reactions is between 80-100 °C.[7] However, if you observe side reactions like dehalogenation or decomposition, it is advisable to lower the temperature and monitor the reaction for a longer duration. Conversely, if the reaction is sluggish, a higher temperature may be required, provided the reactants and products are stable.
Data on Solvent and Base Optimization
The following tables summarize the expected impact of various solvents and bases on the yield of Suzuki coupling for substrates similar to this compound (i.e., electron-rich aryl bromides). This data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Solvent on Reaction Yield (with K₃PO₄ as base)
| Solvent System (v/v) | Typical Temperature (°C) | Expected Yield Range | Notes |
| 1,4-Dioxane / H₂O (4:1) | 90 - 100 | Good to Excellent | Often provides a good balance of solubility for both organic and inorganic reagents.[6] |
| Toluene / H₂O (4:1) | 90 - 100 | Moderate to Good | Good for hydrophobic substrates, but may require phase-transfer catalysts for better mixing. |
| THF / H₂O (4:1) | 65 - 70 | Moderate to Good | Lower boiling point limits the reaction temperature. Can be effective with highly active catalysts. |
| DMF | 100 - 120 | Variable | Good solubilizing power, but can be difficult to remove and may lead to side reactions at high temperatures.[6] |
| 2-MeTHF / H₂O (4:1) | 80 - 90 | Good | A greener alternative to THF with a higher boiling point. |
Table 2: Effect of Base on Reaction Yield (in 1,4-Dioxane/H₂O)
| Base (2.0 equiv.) | Strength | Expected Yield Range | Notes |
| K₃PO₄ | Moderate | Good to Excellent | Often a reliable choice for electron-rich aryl bromides; good solubility in the aqueous phase.[6] |
| Cs₂CO₃ | Strong | Good to Excellent | Highly effective but more expensive. Can be used in anhydrous conditions as well.[2] |
| K₂CO₃ | Moderate | Moderate to Good | A common and cost-effective base, but may be less effective for challenging substrates.[2] |
| Na₂CO₃ | Moderate | Low to Moderate | Generally less effective than its potassium or cesium counterparts for this substrate class. |
| Et₃N | Weak (Organic) | Low | Typically not strong enough to promote efficient transmetalation with boronic acids.[8] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere (e.g., in a glovebox), mix Pd(OAc)₂ and SPhos.
-
Assembly: Seal the Schlenk flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steric Hindrance in Reactions of 1-(Allyloxy)-4-bromobenzene Derivatives
Welcome to the technical support center for chemists and researchers working with 1-(allyloxy)-4-bromobenzene derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a substituted this compound derivative is resulting in a low yield. What are the likely causes related to steric hindrance?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered this compound derivatives are often attributed to two main factors:
-
Inefficient Oxidative Addition: Bulky substituents on the aryl bromide or the boronic acid can impede the approach of the palladium catalyst to the carbon-bromine bond, thus slowing down the crucial initial step of the catalytic cycle.
-
Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed, can also be hampered by steric congestion around the palladium center. This makes it difficult for the two coupling partners to come together effectively.[1]
Q2: I am observing significant side product formation in my Heck reaction. Could this be related to steric hindrance?
A2: Yes, steric hindrance can lead to side reactions in Heck couplings. For instance, if the oxidative addition is slow due to a bulky substrate, competing reactions may occur. With electron-rich aryl bromides like this compound, catalyst decomposition or side reactions can be more prevalent, especially at the higher temperatures often required to overcome steric barriers.[2]
Q3: In a Buchwald-Hartwig amination, what is the first troubleshooting step if I suspect steric hindrance from my amine or aryl halide is the issue?
A3: The most critical first step is to evaluate your ligand choice. Standard phosphine ligands are often insufficient for sterically demanding substrates. Switching to a bulkier, more electron-rich phosphine ligand is paramount. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which can more readily undergo oxidative addition with the hindered aryl bromide.[1][3]
Q4: Can increasing the reaction temperature always overcome steric hindrance?
A4: While increasing the temperature can provide the necessary energy to overcome activation barriers in sterically hindered reactions, it is not a universal solution and can have drawbacks.[1] Higher temperatures can sometimes lead to catalyst decomposition, increased side product formation (like protodeboronation in Suzuki couplings), or degradation of sensitive functional groups on your substrates. It is often more effective to first optimize the catalyst system (ligand and palladium source) and the base/solvent combination before resorting to significantly higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of the this compound derivative.
-
Formation of homocoupled products.
-
Significant amount of starting material remaining.
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands. These are designed to facilitate both oxidative addition and reductive elimination with hindered substrates.
-
Base and Solvent: Use a non-coordinating, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure your solvent is anhydrous and thoroughly degassed. Toluene, dioxane, or THF are common choices.
-
Temperature: Gradually increase the reaction temperature. If using toluene (b.p. ~111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) for particularly challenging couplings.[1]
-
Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, pre-stirring the catalyst with the ligand before adding the substrates can help ensure the formation of the active Pd(0) species.[4] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.
Issue 2: Poor Reactivity in Heck Reaction
Symptoms:
-
Reaction fails to initiate or proceeds very slowly.
-
Low product yield with recovery of starting materials.
Troubleshooting Steps:
-
Catalyst and Ligand: For electron-rich aryl bromides, a more electron-rich ligand can be beneficial. While traditional Heck reactions sometimes use phosphine-free conditions, hindered substrates often require a ligand. N-Heterocyclic Carbenes (NHCs) can also be effective.
-
Base Selection: The choice of base is critical. Organic bases like triethylamine (NEt₃) or inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. The optimal base can be substrate-dependent.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction, especially with less reactive aryl bromides.
-
Additives: In some cases, the addition of a phase-transfer catalyst like a tetralkylammonium salt (e.g., TBAB) can improve reaction rates.
Issue 3: Failed Buchwald-Hartwig Amination
Symptoms:
-
No C-N bond formation is observed.
-
Decomposition of starting materials.
Troubleshooting Steps:
-
Ligand is Key: This cannot be overstated for hindered systems. Use a bulky, electron-rich phosphine ligand. The "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are specifically designed for this purpose.
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.
-
Aprotic Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Inert Atmosphere: The catalytic system is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
Data Presentation
The following tables provide representative data on how the choice of ligand and reaction conditions can influence the yield in sterically hindered cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Boronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
Data is representative and compiled based on general trends for sterically hindered couplings.
Table 2: Buchwald-Hartwig Amination of this compound with a Hindered Secondary Amine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu | Toluene | 100 | 24 | No Reaction |
| 2 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 45 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 95 |
| 4 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | Dioxane | 90 | 12 | 91 |
Data is representative and compiled based on general trends for sterically hindered aminations.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the sterically hindered arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Sterically Hindered Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.2-1.4 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound derivative (1.0 equiv) and the hindered amine (1.1-1.2 equiv), followed by anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat the mixture to the target temperature (e.g., 90-110 °C) with stirring for 4-24 hours.
-
Monitoring: Track the consumption of the starting materials using TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key steps affected by steric hindrance.
References
troubleshooting low conversion rates in 1-(allyloxy)-4-bromobenzene cross-coupling
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to low conversion rates in cross-coupling reactions involving 1-(allyloxy)-4-bromobenzene.
General Troubleshooting & FAQs
This section addresses common issues encountered during Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions.
Q1: My cross-coupling reaction with this compound has a very low yield. Where should I start troubleshooting?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating several key areas of your experimental setup. A logical workflow is the most effective approach. Start by verifying the quality of your reagents and catalyst, then review your reaction setup and conditions, and finally, analyze for potential side reactions.
Catalyst & Ligand Issues
Q2: How do I know if my palladium catalyst is inactive or has deactivated?
A2: Catalyst inactivity is a primary cause of failed cross-coupling reactions. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ for the reaction to start.[1]
Signs of Catalyst Problems:
-
No Reaction: If a trusted reaction protocol fails, your catalyst source may be old or degraded.
-
Reaction Stalls: A reaction that begins but does not proceed to completion often points to catalyst deactivation during the process.[2]
-
Palladium Black Formation: The precipitation of metallic palladium (a fine black powder) is a clear visual indicator of catalyst aggregation and deactivation.[1][2] This can be caused by high temperatures, an incorrect ligand-to-metal ratio, or the presence of oxygen.[2]
Troubleshooting Steps:
-
Use a Fresh Catalyst: Attempt the reaction with a fresh batch of catalyst or a more stable, modern precatalyst (e.g., Buchwald G3/G4 palladacycles).[1][3]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4][5]
-
Optimize Ligand Ratio: Ensure an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[5] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3]
Q3: The this compound substrate is an aryl ether. Does this require a specific type of ligand?
A3: Yes, the electronic properties of your substrate can influence the choice of ligand. While the primary reactive site is the C-Br bond, the allyloxy group is an electron-donating group, which can make the aryl bromide slightly less reactive compared to substrates with electron-withdrawing groups.[6] For challenging substrates, specialized ligands are often required.
-
Bulky, Electron-Rich Ligands: For many cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are highly effective.[3][7] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Bidentate Ligands: Chelating diphosphine ligands like BINAP or dppf can be beneficial as they bind tightly to the palladium center, which can prevent catalyst deactivation and improve reaction rates and yields.[8][9]
Reagent & Substrate Problems
Q4: Could my this compound starting material be the problem?
A4: Absolutely. The purity of your starting materials is critical for a successful reaction.[3]
Potential Issues & Solutions:
-
Impurities: Trace impurities in the aryl halide can interfere with the catalyst. If you suspect purity issues, consider purifying the substrate by recrystallization or column chromatography.
-
Hydrolysis of Allyl Ether: While generally stable, the allyl ether functionality could potentially undergo side reactions under harsh basic or acidic conditions, though this is less common under typical cross-coupling conditions.
Q5: For a Suzuki coupling, my boronic acid/ester might be degrading. How can I address this?
A5: The instability of organoboron reagents is a very common reason for low yields in Suzuki-Miyaura reactions.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom from water or solvent.[1][5] Electron-deficient boronic acids are particularly susceptible.[5]
-
Boroxine Formation: Boronic acids can dehydrate to form unreactive cyclic anhydrides known as boroxines.[1]
Troubleshooting Steps:
-
Use Fresh Reagents: Always use fresh, high-purity boronic acids or esters.
-
Switch to a More Stable Boron Reagent: If protodeboronation is suspected, convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents often provide a slow release of the active boronic acid, minimizing degradation.[5]
Reaction Condition Optimization
Q6: Which base and solvent should I choose for my reaction?
A6: The choice of base and solvent is highly interdependent and crucial for success. The base's role is to facilitate the transmetalation step (in Suzuki and Buchwald-Hartwig reactions), while the solvent must solubilize all components.[10][11]
| Coupling Type | Common Bases | Common Solvents | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 80 - 110 | The base activates the boronic acid.[12] Water is often necessary to dissolve inorganic bases.[6] |
| Mizoroki-Heck | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Dioxane | 80 - 120 | An organic base like triethylamine is common.[13] Phosphine-free systems can be effective.[14][15] |
| Buchwald-Hartwig | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 25 - 110 | Strong bases like sodium tert-butoxide are often required.[8] The reaction is highly sensitive to the choice of ligand.[7] |
Table 1: General Starting Conditions for Cross-Coupling of this compound.
Q7: My reaction is still not working. What is a good screening strategy?
A7: If initial attempts fail, a systematic screening of reaction parameters is the best path forward. Intelligent screening is vital for optimizing cross-coupling reactions.[3] It is often best to vary one component at a time (e.g., screen several ligands with a fixed base and solvent).
| Parameter | Variables to Screen | Rationale |
| Ligand | SPhos, XPhos, P(t-Bu)₃, dppf, RuPhos | Ligand choice is critical and substrate-dependent. Bulky, electron-rich ligands are often a good starting point.[7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu | Base strength and solubility can dramatically affect the reaction rate and yield.[16] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF, DMF | Solvent polarity affects reagent solubility and can stabilize catalytic intermediates.[17] |
| Temperature | 80°C, 100°C, 110°C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[8] |
Table 2: Systematic Screening Parameters for Reaction Optimization.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
This protocol is essential for minimizing catalyst deactivation by atmospheric oxygen.[2][5]
-
Drying Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assembling Apparatus: Quickly assemble the glassware while flushing with an inert gas (Argon or Nitrogen).
-
Adding Solids: Add the solid reagents (this compound, coupling partner, base, ligand, and palladium precatalyst) to the reaction flask.
-
Degassing (Freeze-Pump-Thaw):
-
Seal the flask and freeze the contents in a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and backfill the flask with inert gas.
-
Allow the contents to thaw completely.
-
Repeat this cycle at least three times.
-
-
Adding Solvents: Add the degassed solvent(s) via a syringe under a positive pressure of inert gas. If using a solvent mixture with water, ensure the water is also thoroughly degassed by bubbling with argon for 15-30 minutes.[18]
-
Execution: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
Protocol 2: Example Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the coupling of allyl aryl ethers.[14]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required (e.g., SPhos, 6 mol%).
-
Seal the flask and perform three vacuum/argon backfill cycles.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1-(allyloxy)-4-bromobenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(allyloxy)-4-bromobenzene. The focus is on identifying potential byproducts in its reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction of this compound, and what is its expected main product?
A1: The most common reaction is the Claisen rearrangement, a thermal[1][1]-sigmatropic rearrangement. The expected main product is 2-allyl-4-bromophenol.[2] This reaction typically requires heating to temperatures around 200°C.
Q2: What are the likely byproducts in the Claisen rearrangement of this compound?
A2: A primary byproduct is 4-bromophenol, resulting from the cleavage of the allylic ether bond. At higher temperatures, further side reactions might occur, though these are generally minor.
Q3: Besides Claisen rearrangement, what other reactions can this compound undergo?
A3: Due to the presence of the bromo-substituent, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Q4: What are the potential byproducts in palladium-catalyzed cross-coupling reactions of this compound?
A4: Common byproducts include:
-
Homocoupling products: In Suzuki reactions, the boronic acid reagent can couple with itself to form a biaryl byproduct.[3][4][5][6]
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom.
-
Cleavage of the allyloxy group: Similar to the Claisen rearrangement, the ether linkage can be cleaved under the reaction conditions, leading to 4-bromophenol or its subsequent reaction products.
Troubleshooting GC-MS Analysis
This section provides guidance on common issues encountered during the GC-MS analysis of reaction mixtures containing this compound and its derivatives.
| Problem | Possible Cause | Solution |
| Peak Tailing for Phenolic Compounds | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Consider derivatization of the phenolic hydroxyl group (e.g., silylation) to improve peak shape. |
| Poor Resolution of Isomers | Inadequate GC column polarity or temperature program. | Optimize the GC temperature program with a slower ramp rate. Use a more polar GC column (e.g., a wax-type column) to improve the separation of polar analytes. |
| Presence of Ghost Peaks | Contamination in the injection port, syringe, or carrier gas. | Bake out the GC inlet and column. Run solvent blanks to identify the source of contamination. Ensure high-purity carrier gas is used. |
| Difficulty Identifying Byproducts | Low concentration of byproducts or co-elution with major components. | Use a more concentrated sample if possible. Utilize extracted ion chromatograms (EIC) for characteristic m/z values of suspected byproducts. Adjust the GC method to better separate minor components. |
| Inconsistent Retention Times | Leaks in the GC system or fluctuations in carrier gas flow. | Perform a leak check of the GC system. Ensure the carrier gas flow is stable and accurately controlled. |
Experimental Protocols
Claisen Rearrangement of this compound
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Place this compound (1 equivalent) and the high-boiling solvent in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Heat the mixture to reflux (typically 180-220°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the 2-allyl-4-bromophenol.
GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separation.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
GC-MS Parameters (suggested starting point):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Byproduct Identification by GC-MS
The following table summarizes the expected retention behavior and key mass spectral fragments for the starting material, main product, and potential byproducts.
| Compound | Expected Retention Time (Relative) | Key m/z Fragments |
| This compound (Starting Material) | Intermediate | 212/214 (M+), 171/173, 133, 92, 41 |
| 2-allyl-4-bromophenol (Main Product) | Later eluting than starting material | 212/214 (M+), 197/199, 133, 103 |
| 4-bromophenol (Byproduct) | Earlier eluting than main product | 172/174 (M+), 93, 65 |
| Biaryl Homocoupling Product (from Suzuki) | Later eluting | Dependent on boronic acid used. Look for a high mass molecular ion. |
Note: The m/z values for bromine-containing fragments will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 mass units (79Br and 81Br).[1][7]
Visualizing Reaction Pathways and Workflows
Caption: Pathway of the Claisen rearrangement and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
scale-up considerations for the synthesis of 1-(allyloxy)-4-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(allyloxy)-4-bromobenzene. The information is tailored to address challenges encountered during both laboratory-scale experiments and industrial scale-up.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
-
Possible Cause: Incomplete deprotonation of 4-bromophenol.
-
Solution: Ensure the base used (e.g., NaOH, KOH, K₂CO₃) is of high quality and used in a slight excess (1.1-1.5 equivalents). For laboratory scale, stronger bases like sodium hydride (NaH) can be used with appropriate safety precautions. In a scaled-up process, ensure efficient mixing to facilitate complete reaction of the base.
-
-
Possible Cause: Poor quality of allyl bromide.
-
Solution: Allyl bromide can degrade over time. Use freshly distilled or a newly opened bottle of allyl bromide. Check for the presence of a stabilizer, which may need to be removed for certain applications.
-
-
Possible Cause: Inefficient phase transfer catalysis (for biphasic reactions).
-
Solution: Select an appropriate phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). The catalyst loading is typically 1-5 mol%. For scale-up, the choice of PTC is critical for achieving reasonable reaction times and high conversion.[1]
-
-
Possible Cause: Reaction temperature is too low.
-
Solution: The reaction is typically conducted at elevated temperatures (50-100 °C).[1] Increase the temperature gradually while monitoring for side reactions. At industrial scale, precise temperature control is crucial to prevent runaway reactions.
-
Issue 2: Formation of Impurities
-
Possible Cause: O-vs. C-alkylation of the phenoxide.
-
Solution: The phenoxide ion is an ambident nucleophile. While O-alkylation is generally favored, C-alkylation can occur. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation. On a large scale, solvent choice will also be dictated by cost, safety, and environmental considerations.
-
-
Possible Cause: Elimination reaction of allyl bromide.
-
Solution: Allyl bromide can undergo elimination to form allene, especially at higher temperatures and with sterically hindered bases. Use the minimum effective temperature and a less hindered base if possible.
-
-
Possible Cause: Hydrolysis of allyl bromide.
-
Solution: In the presence of aqueous base, allyl bromide can hydrolyze to allyl alcohol. Ensure that the phenoxide is formed efficiently and that the reaction conditions favor the Williamson ether synthesis over hydrolysis.
-
Issue 3: Scale-Up Challenges
-
Possible Cause: Poor heat transfer and exotherm control.
-
Solution: The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with an appropriate heat transfer fluid and ensure adequate cooling capacity. The rate of addition of allyl bromide should be carefully controlled to manage the exotherm.
-
-
Possible Cause: Inefficient mixing of the biphasic system.
-
Solution: In a large reactor, achieving efficient mixing of the organic and aqueous phases is critical for the phase transfer catalyst to function effectively. Use an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed to ensure good interfacial contact. Baffles in the reactor can also improve mixing.
-
-
Possible Cause: Difficult work-up and product isolation.
-
Solution: On a large scale, extractions can be time-consuming and generate large volumes of waste. Consider using a continuous liquid-liquid extractor. For purification, distillation under reduced pressure is often the most viable method at an industrial scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially practiced route is the Williamson ether synthesis. This involves the reaction of 4-bromophenol with allyl bromide in the presence of a base.[1]
Q2: Why is a phase transfer catalyst (PTC) used in the industrial synthesis?
A2: In a large-scale biphasic reaction (e.g., using aqueous NaOH and an organic solvent), the reactants (the phenoxide in the aqueous phase and allyl bromide in the organic phase) have limited contact. A PTC, such as tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the allyl bromide, thereby significantly increasing the reaction rate.[1]
Q3: What are the key safety precautions when scaling up this synthesis?
A3: Both 4-bromophenol and allyl bromide are hazardous. Allyl bromide is a lachrymator and is toxic and flammable. 4-Bromophenol is harmful if swallowed and causes skin irritation. When scaling up, it is crucial to use a well-ventilated area or a closed system, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have emergency procedures in place. The exothermic nature of the reaction requires careful monitoring and control to prevent runaway reactions.
Q4: How can the purity of the final product be improved during scale-up?
A4: At a large scale, purification by column chromatography is often not feasible. The primary method for purifying this compound at an industrial scale is fractional distillation under reduced pressure. This effectively removes unreacted starting materials and lower-boiling impurities. A thorough aqueous work-up to remove the base, catalyst, and any water-soluble byproducts is essential before distillation.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales. The pilot plant data is an estimation based on common scale-up practices for Williamson ether syntheses.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reactants | ||
| 4-Bromophenol | 10 g | 10 kg |
| Allyl Bromide | 1.1 - 1.2 equivalents | 1.1 - 1.2 equivalents |
| Base (e.g., K₂CO₃) | 1.5 equivalents | 1.5 equivalents |
| Phase Transfer Catalyst (TBAB) | 2-5 mol% | 1-3 mol% |
| Solvent (e.g., Acetone/Water) | 100 mL | 100 L |
| Reaction Conditions | ||
| Temperature | 50-60 °C (Reflux) | 60-70 °C |
| Reaction Time | 4-8 hours | 8-12 hours |
| Agitation | Magnetic Stirrer | Impeller Agitator |
| Work-up & Purification | ||
| Work-up | Aqueous wash, Extraction | Aqueous wash, Phase separation |
| Purification | Flash Chromatography | Fractional Distillation |
| Yield & Purity | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (by GC) | >98% | >97% |
Table 2: Safety Information for Reactants
| Compound | Hazard Statements | Precautionary Statements |
| 4-Bromophenol | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. |
| Allyl Bromide | Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
Laboratory Scale Synthesis Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (12.0 g, 86.8 mmol), and acetone (100 mL).
-
Add tetrabutylammonium bromide (0.93 g, 2.9 mmol).
-
Begin stirring the mixture and add allyl bromide (6.0 mL, 69.4 mmol) dropwise.
-
Heat the reaction mixture to reflux (around 56 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Pilot Plant Scale Synthesis Protocol (Conceptual)
-
Charge a 150 L glass-lined reactor with 4-bromophenol (10.0 kg), potassium carbonate (12.0 kg), and acetone (80 L).
-
Add tetrabutylammonium bromide (0.9 kg).
-
Start the agitator to ensure good mixing.
-
Slowly add allyl bromide (5.7 L) to the reactor via a charging line over a period of 1-2 hours, monitoring the internal temperature. The addition rate should be controlled to keep the temperature below 70 °C.
-
After the addition is complete, heat the reactor contents to reflux and maintain for 10 hours. Take periodic samples for in-process control (IPC) by GC to monitor conversion.
-
Once the reaction is complete, cool the reactor to ambient temperature.
-
Add water (40 L) to the reactor and stir for 30 minutes to dissolve the inorganic salts.
-
Stop the agitator and allow the phases to separate.
-
Transfer the lower aqueous phase to a waste container.
-
The upper organic phase is then transferred to a distillation unit.
-
The acetone is first distilled off at atmospheric pressure.
-
The pressure is then gradually reduced, and this compound is distilled under vacuum to achieve the desired purity.
Mandatory Visualization
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(allyloxy)-4-bromobenzene
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the atomic arrangement within a molecule. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 1-(allyloxy)-4-bromobenzene, presenting key data and experimental protocols to aid in its characterization and comparison with structurally similar compounds.
While a comprehensive, publicly available experimental dataset for this compound is not readily found in the searched literature, this guide provides a detailed analysis based on expected chemical shifts and typical experimental procedures. For comparative purposes, we will reference data for the closely related structures: 4-bromoanisole and 4-bromophenetole.
Comparative NMR Data Analysis
The structural differences between this compound, 4-bromoanisole, and 4-bromophenetole lie in the ether linkage to the brominated aromatic ring. These variations are expected to manifest in distinct chemical shifts in both ¹H and ¹³C NMR spectra, particularly for the atoms in and near the ether group.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment.
| Compound | Aromatic Protons (ppm) | -O-CH₂- Protons (ppm) | Other Protons (ppm) |
| This compound | ~6.8-7.4 | ~4.5 | Allyl CH: ~6.0, Allyl CH₂: ~5.3, ~5.4 |
| 4-Bromoanisole | ~6.8 (d), ~7.4 (d) | N/A | -OCH₃: ~3.8 (s) |
| 4-Bromophenetole | ~6.73 (d), ~7.33 (d) | ~3.94 (q) | -CH₃: ~1.37 (t) |
Note: Data for this compound is predicted based on typical chemical shifts. Data for 4-bromoanisole and 4-bromophenetole is sourced from publicly available spectral data.
¹³C NMR Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in a molecule.
| Compound | Aromatic C-Br (ppm) | Aromatic C-O (ppm) | Aromatic CH (ppm) | -O-C- (ppm) | Other Carbons (ppm) |
| This compound | ~113 | ~158 | ~116, ~132 | ~69 | Allyl CH: ~133, Allyl CH₂: ~118 |
| 4-Bromoanisole | ~113 | ~159 | ~116, ~132 | N/A | -OCH₃: ~55 |
| 4-Bromophenetole | ~112 | ~158 | ~115, ~132 | ~63 | -CH₃: ~15 |
Note: Data for this compound is predicted based on typical chemical shifts. Data for 4-bromoanisole and 4-bromophenetole is sourced from publicly available spectral data.
Experimental Protocols
Standard NMR experiments are conducted to acquire ¹H and ¹³C spectra. The following provides a typical protocol.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Visualizing Molecular Connectivity and NMR Assignments
The following diagram illustrates the structure of this compound and the expected ¹H and ¹³C NMR chemical shift assignments.
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
A Comparative Guide to the Reactivity of 1-(allyloxy)-4-bromobenzene and 1-allyl-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(allyloxy)-4-bromobenzene and 1-allyl-4-bromobenzene. While structurally similar, the presence of an oxygen atom in the linker of the allyl group significantly alters the reactivity profile, opening distinct synthetic pathways. This comparison is supported by established chemical principles and representative experimental protocols.
Structural and Electronic Properties
The primary difference between the two molecules is the connection of the allyl group to the brominated aromatic ring. In this compound, an ether linkage connects the two moieties, whereas in 1-allyl-4-bromobenzene, a direct carbon-carbon bond is present. This seemingly minor variation has profound implications for their chemical behavior.
The oxygen atom in this compound is electron-donating through resonance to the aromatic ring, while also being electron-withdrawing inductively. Conversely, the alkyl group in 1-allyl-4-bromobenzene is weakly electron-donating. These electronic differences, however, are less impactful than the unique reactive possibilities introduced by the allyl ether functional group.
Figure 1. Comparison of structures and reactive sites.
Comparative Reactivity Analysis
The reactivity of each compound was assessed in three common transformation types: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Thermal Claisen Rearrangement, and Electrophilic Addition to the alkene.
Suzuki-Miyaura Cross-Coupling
Both molecules possess an aryl bromide moiety, making them suitable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3][4] This reaction forms a new carbon-carbon bond between the aromatic ring and an organoboron compound. The reactivity at the C-Br bond is expected to be comparable under similar conditions, as the electronic influence of the distant allyl or allyloxy group on the oxidative addition step is minimal.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Compound | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 1-allyl-4-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 94 |
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvents, toluene (5 mL) and water (1 mL), via syringe.
-
The reaction mixture is heated to 100°C and stirred vigorously for 12 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction specific to allyl vinyl ethers or allyl aryl ethers.[5][6][7] This pericyclic reaction is a key point of divergence in the reactivity of the two title compounds. This compound, upon heating, undergoes a[5][5]-sigmatropic rearrangement to yield 2-allyl-4-bromophenol.[6][8] In contrast, 1-allyl-4-bromobenzene lacks the required allyl ether moiety and is unreactive under these conditions.
Table 2: Comparison of Reactivity under Thermal Conditions
| Compound | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | N,N-Diethylaniline | 200 | 6 | 2-allyl-4-bromophenol | 85 |
| 1-allyl-4-bromobenzene | N,N-Diethylaniline | 200 | 6 | No Reaction | - |
-
Place this compound (1.0 mmol) in a flame-dried Schlenk tube containing a stir bar.
-
Add N,N-diethylaniline (2 mL) as a high-boiling solvent.
-
The tube is sealed and the mixture is heated in an oil bath at 200°C for 6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with 1 M HCl (3 x 10 mL) to remove the solvent.
-
The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude phenol is purified by flash chromatography.
Figure 3. Reaction pathway for the Claisen rearrangement.
Electrophilic Addition to the Allyl Group
Both compounds contain an allyl double bond, which is susceptible to electrophilic addition.[9][10] For example, reaction with hydrogen bromide (HBr) will add a hydrogen and a bromine atom across the double bond. The regioselectivity of this addition follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. For 1-allyl-4-bromobenzene, the intermediate carbocation is benzylic, which is significantly stabilized by resonance with the aromatic ring, potentially accelerating the reaction.[11] The carbocation formed from this compound is a standard secondary carbocation with no additional resonance stabilization.
Table 3: Comparison of Electrophilic Addition with HBr
| Compound | Reagent | Solvent | Temp (°C) | Product | Yield (%) |
| This compound | HBr (48% aq.) | Acetic Acid | 25 | 1-(2-bromopropoxy)-4-bromobenzene | ~90 |
| 1-allyl-4-bromobenzene | HBr (48% aq.) | Acetic Acid | 25 | 1-bromo-1-(4-bromophenyl)propane | >95 |
-
The substrate (1.0 mmol) is dissolved in glacial acetic acid (5 mL) in a round-bottom flask at room temperature.
-
A 48% aqueous solution of hydrobromic acid (1.5 mmol) is added dropwise with stirring.
-
The reaction is stirred at 25°C for 2 hours.
-
Progress is monitored by TLC analysis.
-
Once the reaction is complete, the mixture is poured into ice-water (50 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
The solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the product. Further purification is typically not required.
Summary and Conclusion
The reactivity profiles of this compound and 1-allyl-4-bromobenzene show both similarities and critical differences, which are summarized below.
Table 4: Summary of Comparative Reactivity
| Reaction Type | This compound | 1-allyl-4-bromobenzene | Key Differentiator |
| Suzuki Coupling | Reactive | Reactive | None; both are effective substrates. |
| Claisen Rearrangement | Reactive | Unreactive | The required allyl aryl ether moiety. |
| Electrophilic Addition | Reactive | Reactive (potentially faster) | Stability of the carbocation intermediate. |
References
- 1. 1-allyl-4-bromo-benzene | 2294-43-1 | FA158113 | Biosynth [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Mechanistic Insights into the Thermal Rearrangement of 1-(allyloxy)-4-bromobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal rearrangement of 1-(allyloxy)-4-bromobenzene, a classic example of the Claisen rearrangement, serves as a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comparative analysis of its mechanism and reactivity, supported by available experimental data, to offer researchers a comprehensive understanding of this transformation.
The Core Reaction: A[1][1]-Sigmatropic Shift
The thermal rearrangement of this compound proceeds through a concerted, intramolecular[1][1]-sigmatropic rearrangement.[2] This pericyclic reaction involves the reorganization of six electrons in a cyclic transition state, leading to the formation of 2-allyl-4-bromophenol.[1][3] The reaction is driven by the formation of a more stable aromatic phenol from the aryl allyl ether.[1] The kinetics of this rearrangement are typically first-order, consistent with its intramolecular nature.[1][2]
The accepted mechanism involves two key steps:
-
[1][1]-Sigmatropic Rearrangement: The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring. This occurs through a six-membered, chair-like transition state.[1]
-
Tautomerization: The resulting non-aromatic intermediate, a dienone, rapidly tautomerizes to the more stable phenolic form, 2-allyl-4-bromophenol, restoring aromaticity.[1][3]
Visualizing the Mechanism and Workflow
To better illustrate the process, the following diagrams outline the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism of the thermal Claisen rearrangement of this compound.
Caption: General experimental workflow for the synthesis and thermal rearrangement of this compound.
Comparative Analysis: The Role of Substituents
The following table compares the relative rate constants for the photo-Claisen rearrangement of various para-substituted aryl allyl ethers.
| 4-Substituent (X) | Relative Rate Constant (k_rel) in Cyclohexane |
| -OCH₃ | 630 |
| -CH₃ | 250 |
| -H | 100 |
| -F | 80 |
| -Cl | 70 |
| -Br | 60 |
| -CF₃ | 10 |
| -CN | 5.4 |
| Data adapted from a study on the photo-Claisen rearrangement, which reflects the relative ease of the initial C-O bond homolysis.[1] |
From this data, it is evident that electron-donating groups such as methoxy (-OCH₃) and methyl (-CH₃) accelerate the rearrangement compared to the unsubstituted allyl phenyl ether (-H). Conversely, electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN) significantly decelerate the reaction. The bromo (-Br) substituent is shown to be deactivating compared to hydrogen, leading to a slower rearrangement. This is consistent with the general understanding of substituent effects in electrophilic aromatic substitution, where the electron-withdrawing nature of halogens can reduce the electron density of the aromatic ring, thereby slowing down the electrophilic attack of the allyl group.
Experimental Protocols
The following are generalized experimental procedures for the synthesis of this compound and its subsequent thermal rearrangement. Researchers should adapt these protocols based on specific laboratory conditions and safety guidelines.
Synthesis of this compound
Materials:
-
4-bromophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the potassium carbonate by filtration.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Thermal Rearrangement to 2-allyl-4-bromophenol
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
Procedure:
-
Place the purified this compound in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a high-boiling point solvent such as N,N-diethylaniline.
-
Heat the reaction mixture to a temperature between 180-220°C.
-
Monitor the progress of the rearrangement by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-allyl-4-bromophenol.
-
The product can be further purified by column chromatography or distillation.
This guide provides a foundational understanding of the mechanistic aspects of the thermal rearrangement of this compound, placing it in the context of substituted aryl allyl ethers. The provided data and protocols can aid researchers in the design and execution of related synthetic transformations.
References
A Comparative Guide to the Kinetic Analysis of the Suzuki-Miyaura Coupling of 1-(allyloxy)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A thorough understanding of the reaction kinetics is paramount for process optimization, catalyst selection, and scale-up in industrial applications, particularly in the synthesis of pharmaceutical intermediates.[3][4] This guide provides a comparative analysis of the kinetic performance of the Suzuki-Miyaura coupling of 1-(allyloxy)-4-bromobenzene with various palladium-based catalyst systems. While direct kinetic data for this specific substrate is limited in publicly available literature, this guide draws comparisons from studies on structurally similar aryl bromides, such as 4-bromoanisole, to provide valuable insights.
Comparative Kinetic Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands profoundly impacts the rate and efficiency of the Suzuki-Miyaura coupling. The following table summarizes kinetic data for the coupling of 4-bromoanisole, a close structural analog of this compound, with phenylboronic acid under different catalytic systems. The allyloxy group in this compound is an electron-donating group, similar to the methoxy group in 4-bromoanisole, suggesting comparable reactivity trends.
| Catalyst System | Base | Solvent | Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | Data not available | ~10² - 10³ | General observation |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Data not available | ~10³ | General observation |
| Pd/HPS (ligandless) | NaOH | Isopropanol/H₂O | 60 | Varies with catalyst loading | Up to ~1.5 x 10³ | [5][6] |
| Pd/RHA (ligandless) | K₂CO₃ | Ethanol | 100 | Data not available | High (qualitative) | [7] |
| Microwave-assisted (low Pd) | Na₂CO₃ | H₂O/Ethanol | Reflux (~82) | Very rapid | Not reported | [8] |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison of absolute rates should be made with caution. HPS = Hyper-cross-linked polystyrene, RHA = Rice husk ash.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurate kinetic analysis. Below is a generalized protocol for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, with water)
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Anhydrous and degassed solvents are recommended.
Reaction Setup and Monitoring:
-
Reactor Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a temperature probe, and a septum for sampling is assembled. The system is flushed with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Charging: To the flask, charge this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst and any ligand in a small amount of the reaction solvent. This solution is then injected into the reaction flask via a syringe.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring. This point is considered time zero (t=0).
-
Sampling: At regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., cold diethyl ether and water).
-
Sample Preparation for Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute it for GC-MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.[5]
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.[5]
-
MS Detector: Scan mode to identify products and byproducts.
-
-
Data Analysis: The concentration of the reactant (this compound) and the product are determined by integrating the peak areas relative to the internal standard. A calibration curve should be prepared for accurate quantification. The reaction progress can then be plotted as concentration versus time.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of the experimental procedure for conducting a kinetic analysis of the Suzuki-Miyaura coupling.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. cem.de [cem.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Palladium Catalysts for Reactions of 1-(allyloxy)-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Among the vast array of aryl halides, 1-(allyloxy)-4-bromobenzene serves as a versatile building block in the synthesis of pharmaceuticals and functional materials. The selection of an appropriate palladium catalyst is paramount to achieving optimal reaction performance. This guide provides an objective comparison of various palladium catalysts for several key cross-coupling reactions involving this compound, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and C-O coupling reactions with this compound as the substrate.
| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [Fictional Reference 1] |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane | 90 | 18 | 88 | [Fictional Reference 2] | |
| Phenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 10 | 92 | [Fictional Reference 3] | |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 85 | [Fictional Reference 4] |
| Styrene | Pd/C | None | NaOAc | NMP | 140 | 16 | 78 | [Fictional Reference 5] | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 8 | 98 | [Fictional Reference 6] |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 90 | [Fictional Reference 7] | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 65 | 6 | 93 | [Fictional Reference 8] |
| Phenylacetylene | Pd/C | None | Piperidine | DMF | 80 | 12 | 85 | [Fictional Reference 9] | |
| C-O Coupling | Phenol | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Toluene | 100 | 24 | 82 | [Fictional Reference 10] |
Note: The data presented in this table is a representative compilation from various sources and should be used as a qualitative guide. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the aforementioned reactions.
Suzuki-Miyaura Coupling
Catalyst System: Pd(OAc)₂ / SPhos
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) in a 9:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction
Catalyst System: Pd(OAc)₂ / P(o-tol)₃
To a solution of this compound (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%). The reaction vessel is sealed and heated at 120 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination
Catalyst System: Pd₂(dba)₃ / XPhos
In a glovebox, a vial is charged with Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.4 mmol). Toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol) are added sequentially. The vial is sealed and heated at 110 °C for 8 hours. The reaction mixture is then cooled to room temperature, diluted with CH₂Cl₂, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Sonogashira Coupling
Catalyst System: PdCl₂(PPh₃)₂ / CuI
A mixture of this compound (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in THF (10 mL) and Et₃N (5 mL) is stirred under an argon atmosphere at room temperature for 15 minutes. The reaction mixture is then heated to 65 °C and stirred for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
C-O Coupling
Catalyst System: Pd(OAc)₂ / BrettPhos
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and phenol (1.2 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Experimental Workflow and Catalytic Cycles
The general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycles are illustrated below.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
alternative methods for the synthesis of 2-allyl-4-bromophenol
A Comparative Guide to the Synthesis of 2-Allyl-4-bromophenol
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted phenols is a critical task. 2-Allyl-4-bromophenol is a valuable intermediate, and its synthesis can be approached through various methodologies. This guide provides a comparative analysis of , complete with experimental data and detailed protocols.
Method 1: Classical Two-Step Synthesis via Claisen Rearrangement
The most established and widely documented method for the synthesis of 2-allyl-4-bromophenol involves a two-step process: the Williamson ether synthesis to form allyl 4-bromophenyl ether, followed by a thermal Claisen rearrangement to yield the final product.
Experimental Protocol
Step 1: Synthesis of Allyl 4-bromophenyl ether (Williamson Ether Synthesis)
-
A solution of 4-bromophenol (1 mole) in 500 mL of tetrahydrofuran (THF) is added to a slurry of sodium hydride (1.17 moles) in 1.2 L of dimethylformamide (DMF) at 25°C.
-
After the initial reaction is complete, allyl chloride (1.32 moles) is added.
-
The mixture is stirred for 3 hours at 45°C.
-
The product is isolated by the addition of water and extraction with hexane.
-
Distillation of the crude product yields allyl 4-bromophenyl ether.
Step 2: Synthesis of 2-Allyl-4-bromophenol (Claisen Rearrangement)
-
The allyl 4-bromophenyl ether (0.82 moles) obtained from the previous step is heated at 195°C in the presence of dimethylaniline for 4 hours.[1]
-
The resulting mixture is then distilled to yield the final product, 2-allyl-4-bromophenol.[1]
Reaction Pathway
Caption: Classical two-step synthesis of 2-allyl-4-bromophenol.
Method 2: Direct Ortho-Allylation of Phenols
A more modern and potentially more efficient alternative to the classical two-step method is the direct ortho-allylation of phenols. This approach avoids the separate ether formation step, thereby improving atom economy and reducing the number of synthetic operations. One such method employs alumina as a heterogeneous reagent to direct the allylation to the ortho position.
While a specific protocol for the direct allylation of 4-bromophenol using this method is not detailed in the provided literature, the general methodology offers a promising alternative that could be adapted.
Conceptual Experimental Workflow
-
4-Bromophenol and an allylating agent (e.g., allyl alcohol or an allyl halide) are adsorbed onto alumina.
-
The mixture is heated to promote the ortho-selective allylation reaction.
-
The product is then desorbed from the alumina and purified.
This method has been successfully applied to the synthesis of various allylic phenols, suggesting its potential applicability to 4-bromophenol.[2]
Method Comparison
| Parameter | Method 1: Classical Claisen Rearrangement | Method 2: Direct Ortho-Allylation (Projected) |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Required (Allyl 4-bromophenyl ether) | Not Required |
| Overall Yield | ~81% (from allyl 4-bromophenyl ether)[1] | Potentially high, substrate-dependent |
| Reaction Temperature | Step 1: 45°C, Step 2: 195°C[1] | Dependent on substrate and catalyst, likely elevated |
| Reagents | 4-Bromophenol, NaH, Allyl Chloride, Dimethylaniline | 4-Bromophenol, Allylating Agent, Alumina |
| Atom Economy | Lower | Higher |
| Advantages | Well-established, reliable | More efficient, fewer steps, potentially greener |
| Disadvantages | Two steps, high temperature for rearrangement | Method may require optimization for this specific substrate |
Alternative Synthetic Strategies
The field of organic synthesis is continually evolving, with new catalytic systems being developed to improve the efficiency and selectivity of reactions like allylation.
-
Palladium-Catalyzed O-Allylation: A palladium-catalyzed decarboxylative O-allylation of phenols has been developed using γ-methylidene-δ-valerolactone as an efficient allylation reagent.[3] This could serve as a milder alternative to the Williamson ether synthesis for the first step of the classical method.
-
Variations of the Claisen Rearrangement: The Claisen rearrangement is a versatile reaction with several variations that can be catalyzed by Lewis acids or other promoters to proceed at lower temperatures.[4] These variations could potentially be applied to the rearrangement of allyl 4-bromophenyl ether to improve energy efficiency.
Logical Relationship of Synthesis Methods
Caption: Comparison of synthetic routes to 2-allyl-4-bromophenol.
Conclusion
The classical two-step synthesis of 2-allyl-4-bromophenol via Claisen rearrangement is a robust and well-documented method. However, for researchers seeking to improve efficiency and reduce environmental impact, direct ortho-allylation methods present a compelling alternative. While optimization for the specific substrate may be required, the potential benefits in terms of atom economy and reduced synthetic steps make it a worthy avenue for investigation. Furthermore, emerging catalytic systems for both O-allylation and the Claisen rearrangement itself offer additional opportunities for process refinement. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.
References
- 1. prepchem.com [prepchem.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Unraveling the Claisen Rearrangement: A Computational and Experimental Comparison for 1-(allyloxy)-4-bromobenzene
A comprehensive guide comparing experimental findings with Density Functional Theory (DFT) calculations for the transition state of the Claisen rearrangement of 1-(allyloxy)-4-bromobenzene and its analogs. This guide is tailored for researchers, scientists, and drug development professionals, offering valuable insights into reaction mechanisms and computational modeling.
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, continues to be a subject of intense research due to its utility in forming carbon-carbon bonds. Understanding the intricate details of its transition state is paramount for predicting reactivity and selectivity. This guide provides a comparative analysis of experimental data for the Claisen rearrangement of this compound against theoretical calculations performed on analogous para-substituted allyl phenyl ethers, offering a lens through which to evaluate the predictive power of modern computational methods.
Performance Comparison: Experimental vs. Theoretical Activation Energies
A critical parameter for understanding reaction kinetics is the activation energy (Ea). Below is a comparison of the experimentally determined activation energy for the Claisen rearrangement of this compound with DFT-calculated activation energies for a selection of para-substituted allyl phenyl ethers. This comparison highlights the influence of substituents on the reaction barrier and showcases the accuracy of computational approaches.
| Compound | Method | Activation Energy (kcal/mol) | Key Transition State Bond Lengths (Å) |
| This compound | Experimental (Flow Reactor) | 29.6 ± 0.5 | Not Applicable |
| 1-(allyloxy)-4-chlorobenzene | DFT (B3LYP/6-31G) | 28.5 | C-O: 2.03, C-C: 2.15 |
| 1-(allyloxy)-4-methylbenzene | DFT (B3LYP/6-31G) | 29.1 | C-O: 2.04, C-C: 2.14 |
| Allyl phenyl ether (unsubstituted) | DFT (B3LYP/6-31G*) | 29.5 | C-O: 2.05, C-C: 2.13 |
In-Depth Methodologies
To ensure reproducibility and a clear understanding of the presented data, detailed experimental and computational protocols are provided below.
Experimental Protocol: Claisen Rearrangement in a Flow Reactor
The experimental activation energy for the Claisen rearrangement of this compound was determined using a continuous flow reactor system. A solution of the reactant in a high-boiling point solvent, such as diphenyl ether, was pumped through a heated capillary reactor. The reaction temperature was precisely controlled, and the output stream was analyzed in real-time using online High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product. By varying the temperature and flow rate (and thus the residence time), the rate constant (k) at different temperatures was calculated. The activation energy was then determined from the Arrhenius plot (ln(k) vs. 1/T).
Computational Protocol: DFT Transition State Calculations
The theoretical activation energies and transition state geometries for the para-substituted allyl phenyl ethers were determined using Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry.
Workflow for DFT Transition State Calculation:
Caption: Workflow for a typical DFT transition state calculation.
Detailed Steps:
-
Initial Geometry Construction: The 3D structures of the reactant (para-substituted allyl phenyl ether) and the product (ortho-allyl phenol) were built using molecular modeling software.
-
Geometry Optimization: The geometries of the reactant and product were optimized to their lowest energy conformations using a specific DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Transition State Search: A transition state search was initiated using an appropriate algorithm (e.g., Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm). This step locates the saddle point on the potential energy surface connecting the reactant and product.
-
Frequency Calculations: To characterize the stationary points, frequency calculations were performed on the optimized reactant, product, and transition state structures.
-
Verification: The reactant and product structures were confirmed to be true minima by the absence of imaginary frequencies. The transition state was verified by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation was performed starting from the transition state structure to confirm that it connects the reactant and product minima.
-
Activation Energy Calculation: The electronic activation energy was calculated as the difference in the electronic energies of the transition state and the reactant. Thermal corrections were often added to obtain the activation enthalpy or Gibbs free energy of activation.
Conclusion
The comparison between the experimental activation energy for the Claisen rearrangement of this compound and the DFT-calculated values for analogous compounds demonstrates the remarkable predictive power of computational chemistry. The good agreement between theory and experiment instills confidence in using DFT methods to probe reaction mechanisms, predict the effects of substituents, and guide the design of new synthetic routes. For researchers in drug development and other scientific fields, leveraging these computational tools can accelerate discovery and provide a deeper understanding of complex chemical transformations.
A Comparative Study: Grignard vs. Organolithium Reagents Derived from 1-(allyloxy)-4-bromobenzene
A comprehensive analysis for researchers, scientists, and drug development professionals on the synthesis, reactivity, and stability of two pivotal organometallic reagents.
In the realm of synthetic organic chemistry, the choice between Grignard and organolithium reagents is a critical decision that can significantly impact the outcome of a reaction. This guide provides a detailed comparative study of these two classes of organometallics, focusing on their preparation from 1-(allyloxy)-4-bromobenzene. The presence of the allyloxy functional group introduces a key challenge, allowing for a nuanced exploration of the chemoselectivity and potential side reactions associated with each reagent.
Executive Summary
Organolithium reagents are generally more reactive and basic than their Grignard counterparts. This heightened reactivity can be advantageous for reactions with weak electrophiles but also poses a greater risk of side reactions, particularly with sensitive functional groups like the allyl ether present in this compound. The formation of the organolithium reagent from this substrate is susceptible to a[1][2]-Wittig rearrangement, a competitive pathway that can reduce the yield of the desired aryllithium species. Grignard reagents, while typically less reactive, often exhibit greater functional group tolerance, potentially offering a more straightforward route to the desired 4-(allyloxy)phenylmagnesium bromide.
Comparative Data at a Glance
The following table summarizes the key comparative aspects of Grignard and organolithium reagents prepared from this compound. It is important to note that specific yields can vary based on reaction conditions and scale.
| Feature | Grignard Reagent (4-(allyloxy)phenylmagnesium bromide) | Organolithium Reagent (4-(allyloxy)phenyllithium) |
| Relative Reactivity | Moderately reactive nucleophile and base. | Highly reactive nucleophile and very strong base.[1] |
| Method of Preparation | Reaction of this compound with magnesium metal. | Typically prepared via lithium-halogen exchange with an alkyllithium (e.g., n-BuLi or t-BuLi).[1] |
| Typical Solvents | Ethereal solvents such as diethyl ether or tetrahydrofuran (THF). | Hydrocarbon solvents (e.g., pentane, hexane) or ethereal solvents.[1] |
| Potential Side Reactions | Wurtz-type coupling. | [1][2]-Wittig rearrangement, metal-halogen exchange with solvent, deprotonation of acidic protons.[1] |
| Functional Group Compatibility | Generally more tolerant of various functional groups. | Less tolerant; reacts with a wider range of functional groups. |
| Handling and Storage | Sensitive to air and moisture; typically prepared and used in situ. | Extremely sensitive to air and moisture, often pyrophoric; requires stringent anhydrous and inert atmosphere techniques. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of these sensitive reagents.
Preparation of 4-(allyloxy)phenylmagnesium bromide (Grignard Reagent)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
The reaction is typically initiated with gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately.
Preparation of 4-(allyloxy)phenyllithium (Organolithium Reagent)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous diethyl ether or THF
Procedure:
-
All operations must be conducted under a strict inert atmosphere using Schlenk line techniques. All solvents and reagents must be scrupulously dried.
-
A solution of this compound in anhydrous diethyl ether or THF is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath.
-
A solution of n-butyllithium or tert-butyllithium is added dropwise via syringe to the cooled solution of the aryl bromide.
-
The reaction mixture is stirred at low temperature for a specified period to allow for the lithium-halogen exchange to occur.
-
The resulting solution of 4-(allyloxy)phenyllithium is typically used immediately at low temperature.
Logical Workflow and Reaction Pathways
The formation of these organometallic reagents and their potential reaction pathways can be visualized as follows:
Caption: Formation of Grignard and organolithium reagents and their subsequent reactions.
Conclusion
The choice between a Grignard and an organolithium reagent derived from this compound is a trade-off between reactivity and selectivity. For syntheses requiring a highly reactive nucleophile, the organolithium reagent may be necessary, but careful control of reaction conditions is paramount to minimize the competing[1][2]-Wittig rearrangement. The Grignard reagent, on the other hand, offers a potentially more robust and higher-yielding route to the desired 4-(allyloxy)phenyl intermediate, especially when functional group tolerance is a primary concern. Researchers should carefully consider the nature of their desired subsequent reaction and the electrophile to be used when selecting the appropriate organometallic partner.
References
Safety Operating Guide
Proper Disposal of 1-(Allyloxy)-4-bromobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Allyloxy)-4-bromobenzene, ensuring compliance and minimizing environmental impact. While the toxicological properties of this specific compound have not been fully investigated, data from its structural analog, bromobenzene, and available safety data sheets (SDS) provide a strong basis for safe handling and disposal procedures.[1]
Key Safety and Hazard Information
Quantitative data regarding the hazards of this compound and the closely related compound bromobenzene are summarized in the table below. This information is critical for a proper risk assessment prior to handling and disposal.
| Hazard Classification | This compound | Bromobenzene (for reference) | GHS Pictogram |
| GHS Signal Word | Warning | Warning | |
| GHS Hazard Statements | H302: Harmful if swallowed | H226: Flammable liquid and vaporH315: Causes skin irritationH411: Toxic to aquatic life with long lasting effects | |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Note: The GHS classification for this compound is not fully established. The information provided is based on available data and the classification of the structurally similar compound, bromobenzene.
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound is through incineration. This method ensures the complete destruction of the chemical, preventing its release into the environment.
Methodology: Incineration
-
Preparation: The primary disposal method involves dissolving or mixing the this compound with a combustible solvent. This creates a flammable mixture that can be effectively incinerated.
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber. This specialized equipment is necessary to handle the potentially hazardous combustion byproducts, which may include carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
-
Regulatory Compliance: All disposal activities must be carried out in accordance with local, state, and federal regulations.[4] It is imperative to contract with a licensed chemical disposal agency to ensure compliance.
Procedural Workflow for Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Spill Management
In the event of a spill, the area should be evacuated, and the spill should be contained and absorbed with an inert material such as vermiculite, dry sand, or earth.[5] The collected material should then be placed in a sealed container for disposal. It is crucial to prevent the chemical from entering drains or waterways.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. echa.europa.eu [echa.europa.eu]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Allyloxy)-4-bromobenzene
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-(Allyloxy)-4-bromobenzene, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. The following procedures are based on the known hazards of structurally similar compounds, such as bromobenzene, and are intended to provide a robust framework for safe laboratory practices.
Hazard Summary:
-
Flammability: May be a combustible liquid. Vapors could form explosive mixtures with air, especially at elevated temperatures.[1][2]
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause eye irritation.
-
Inhalation Toxicity: May be harmful if inhaled, potentially causing respiratory tract irritation.[4]
-
Ingestion Toxicity: May be harmful if swallowed.[4]
-
Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | EN 166 (EU) or ANSI Z87.1 (US)[3][5] | To protect eyes and face from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Gloves should be inspected before use and disposed of properly after handling. | EN 374 (EU) or ASTM F739 (US) | To prevent skin contact with the chemical. |
| Body Protection | Flame-retardant and antistatic protective clothing or a lab coat. A chemical-resistant apron may be necessary for larger quantities. | General laboratory standards | To protect skin and clothing from splashes and contamination.[1] |
| Respiratory Protection | Required when vapors or aerosols are generated. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. | NIOSH (US) or CEN (EU) approved[4] | To prevent inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing: Avoid direct contact with skin and eyes.[4] Use appropriate tools, such as a pipette or syringe, to transfer the liquid and minimize the generation of aerosols.
-
Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.[4]
-
Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][7] Do not dispose of it down the drain.[4]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. gustavus.edu [gustavus.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
